molecular formula C11H12ClNO2 B12313405 2-chloro-N-(4-propionylphenyl)acetamide

2-chloro-N-(4-propionylphenyl)acetamide

Cat. No.: B12313405
M. Wt: 225.67 g/mol
InChI Key: HTIXVHRTUBMBEQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-propionylphenyl)acetamide is a synthetic phenylacetamide derivative of interest in pharmaceutical and medicinal chemistry research. Compounds within this chemical class have been identified as key intermediates in the synthesis of biologically active molecules . Specifically, structurally similar 2-chloro-N-substituted-acetamides have been utilized as precursor molecules in the design and development of novel potential antidepressants, acting as pharmacophores that can be further derivatized . The reactive chloroacetamide group in its structure makes it a versatile building block for chemical synthesis, particularly for forming thioether linkages or for use in nucleophilic substitution reactions to create a diverse array of molecular libraries . Researchers value this compound for its potential to interact with biological targets; related analogs have been modified to create ligands that exhibit potent inhibitory activity against Monoamine Oxidase A (MAO-A), an enzyme target implicated in major depressive disorder . The mechanism of such derivatives involves increasing the concentration of monoamine neurotransmitters like serotonin and dopamine in the brain by halting their MAO-A catalyzed degradation, thus showing promise as a scaffold for neuroprotective agent development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-chloro-N-(4-propanoylphenyl)acetamide

InChI

InChI=1S/C11H12ClNO2/c1-2-10(14)8-3-5-9(6-4-8)13-11(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

HTIXVHRTUBMBEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(=O)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(4-propionylphenyl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Profile and Physicochemical Properties

2-chloro-N-(4-propionylphenyl)acetamide is an organic compound featuring a central phenyl ring substituted with a propionyl group and an acetamide linker bearing a reactive chlorine atom. The presence of the electrophilic chloroacetyl group and the keto functionality makes it a versatile intermediate for further chemical modifications.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like dichloromethane, ethyl acetate, and DMF

Strategic Synthesis Pathway

The synthesis of 2-chloro-N-(4-propionylphenyl)acetamide can be logically achieved through a two-step process, starting from the commercially available 4-aminopropiophenone. This approach is analogous to the synthesis of similar N-(4-acylphenyl)acetamides.[1][2][3][4]

Step 1: Acylation of 4-aminopropiophenone

The primary amine of 4-aminopropiophenone is acylated using chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_conditions Reaction Conditions 4-aminopropiophenone 4-aminopropiophenone Acylation Acylation 4-aminopropiophenone->Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation 2-chloro-N-(4-propionylphenyl)acetamide 2-chloro-N-(4-propionylphenyl)acetamide Acylation->2-chloro-N-(4-propionylphenyl)acetamide Base (e.g., K₂CO₃, Et₃N) Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DCM, Toluene) Solvent (e.g., DCM, Toluene) Room Temperature Room Temperature

Caption: Proposed synthesis workflow for 2-chloro-N-(4-propionylphenyl)acetamide.

Experimental Protocol:

  • To a solution of 4-aminopropiophenone (1 equivalent) in a suitable dry solvent such as dichloromethane (DCM) or toluene, add a base like potassium carbonate or triethylamine (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized 2-chloro-N-(4-propionylphenyl)acetamide, a combination of spectroscopic and chromatographic techniques is essential.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, the ethyl protons of the propionyl group, and the amide proton.
¹³C NMR Resonances for the carbonyl carbons of the amide and ketone, the carbon bearing the chlorine, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretches of the amide and ketone, and C-Cl stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
HPLC A single major peak indicating the purity of the compound.

The characterization would be similar to that of other N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides, which show distinct peaks for the amide NH, carbonyl groups, and aromatic protons in their respective spectra.[5]

Potential Applications in Drug Discovery and Development

The 2-chloro-N-(4-propionylphenyl)acetamide scaffold is a promising starting point for the development of novel therapeutic agents due to its structural motifs, which are present in various biologically active molecules.

Anti-inflammatory and Analgesic Agents

N-phenylacetamide derivatives are known to be key components in a number of anti-inflammatory drugs.[6] The core structure of the target compound is similar to that of some COX-II inhibitors, suggesting its potential as a lead compound for the development of new anti-inflammatory agents with potentially improved selectivity and side-effect profiles.

Antimicrobial Agents

Chloroacetamide derivatives have demonstrated a broad spectrum of antimicrobial activity.[6][7] The reactive chloroacetyl group can alkylate key biological nucleophiles in pathogens, leading to cell death. Further derivatization of 2-chloro-N-(4-propionylphenyl)acetamide could yield novel antibiotics or antifungal agents.[6]

Antidepressant and CNS-active Agents

The phenylacetamide scaffold has been explored for its potential in treating central nervous system disorders.[3] Modifications of the core structure could lead to compounds with activity as antidepressant agents.[3]

Potential_Applications 2-chloro-N-(4-propionylphenyl)acetamide 2-chloro-N-(4-propionylphenyl)acetamide Anti-inflammatory Agents Anti-inflammatory Agents 2-chloro-N-(4-propionylphenyl)acetamide->Anti-inflammatory Agents Antimicrobial Agents Antimicrobial Agents 2-chloro-N-(4-propionylphenyl)acetamide->Antimicrobial Agents CNS-active Agents CNS-active Agents 2-chloro-N-(4-propionylphenyl)acetamide->CNS-active Agents Drug Discovery Drug Discovery Anti-inflammatory Agents->Drug Discovery Antimicrobial Agents->Drug Discovery CNS-active Agents->Drug Discovery

Caption: Potential therapeutic applications of 2-chloro-N-(4-propionylphenyl)acetamide.

Safety and Handling

As with all alpha-chloroacetamides, 2-chloro-N-(4-propionylphenyl)acetamide should be handled with care due to its potential toxicity.

  • Hazard Classification: Based on data for similar compounds, it is expected to be toxic if swallowed and may cause skin and eye irritation.[8][9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][12] Work in a well-ventilated fume hood.[10]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidants, bases, and acids.[8][9][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-chloro-N-(4-propionylphenyl)acetamide represents a valuable, albeit not widely documented, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The structural alerts for reactivity and potential toxicity necessitate careful handling and rigorous safety protocols. Researchers and drug development professionals are encouraged to use this information as a starting point for their own innovative research endeavors.

References

  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). Retrieved from [Link]

  • Tsopka, I. C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. Retrieved from [Link]

  • N-[2-[4-(2-Chloro-1-oxopropyl)phenyl]ethyl]acetamide. (2025). PubChem. Retrieved from [Link]

  • 2-CHLOROACETAMIDE. (n.d.). International Chemical Safety Cards. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Gore, R. P., et al. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 4(4), 1495-1500. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1834. Retrieved from [Link]

  • Sharma, P., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 185-201. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53. Retrieved from [Link]

  • Kovačević, I., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 1-5. Retrieved from [Link]

  • Williams, R., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1136-1148. Retrieved from [Link]

  • Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 999583. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1013-1018. Retrieved from [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences, 10(A), 693-698. Retrieved from [Link]

Sources

2-chloro-N-(4-propionylphenyl)acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-chloro-N-(4-propionylphenyl)acetamide

Abstract

2-chloro-N-(4-propionylphenyl)acetamide is a member of the chloroacetamide class of compounds, a chemical family known for a diverse range of biological activities. While the specific mechanism of action for this particular molecule is not yet elucidated in published literature, its structural features—a reactive chloroacetyl group and a substituted phenyl ring—suggest several plausible pharmacological pathways. This guide synthesizes findings from structurally analogous compounds to propose and explore three primary putative mechanisms of action: antibacterial, anti-inflammatory, and anticonvulsant activities. For each proposed mechanism, we present the underlying biochemical rationale, detailed experimental protocols for validation, and visual diagrams to clarify complex pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a scientifically grounded framework for initiating investigations into the pharmacological profile of 2-chloro-N-(4-propionylphenyl)acetamide.

Introduction and Chemical Profile

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The molecule 2-chloro-N-(4-propionylphenyl)acetamide is characterized by a central acetamide linkage, with a 4-propionylphenyl group attached to the nitrogen and a reactive 2-chloro group on the acetyl moiety. The presence of the electrophilic α-chloro group is particularly significant, as it can readily react with nucleophilic residues (such as cysteine or histidine) in biological macromolecules, suggesting a potential for covalent modification of target proteins.

The synthesis of N-substituted 2-chloroacetamides is typically straightforward, often involving the acylation of a primary or secondary amine with chloroacetyl chloride.[3][4][5]

General Synthesis Workflow

The synthesis of 2-chloro-N-(4-propionylphenyl)acetamide would likely follow a standard chloroacetylation reaction.

G cluster_reactants Reactants cluster_process Reaction Conditions 4-aminopropiophenone 4-Aminopropiophenone (4-propionyl-aniline) solvent Aprotic Solvent (e.g., Dichloromethane) 4-aminopropiophenone->solvent Dissolve chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->solvent Add product 2-chloro-N-(4-propionylphenyl)acetamide solvent->product Yields base Base (e.g., Triethylamine, NaOAc) base->solvent Neutralize HCl byproduct temp Controlled Temperature (e.g., 0°C to RT)

Caption: General workflow for the synthesis of 2-chloro-N-(4-propionylphenyl)acetamide.

Putative Mechanism I: Antibacterial Activity via Cell Wall Synthesis Inhibition

A significant body of research points to the antimicrobial properties of chloroacetamide derivatives.[2][6][7] A compelling hypothesis for the antibacterial action of 2-chloro-N-(4-propionylphenyl)acetamide is the inhibition of bacterial cell wall synthesis, drawing a direct parallel to the proposed mechanism of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae.[8][9]

Scientific Rationale

The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape. Its synthesis is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). These enzymes have a critical serine residue in their active site that is necessary for the transpeptidation reaction that cross-links the peptidoglycan chains.

The α-chloro group of 2-chloro-N-(4-propionylphenyl)acetamide is a potent electrophile. It is hypothesized that this group can undergo a nucleophilic substitution reaction with the hydroxyl group of the active site serine in PBPs. This covalent modification would irreversibly inactivate the enzyme, disrupting cell wall synthesis and leading to cell lysis and bacterial death.[8] The presence of the chlorine atom is often crucial for this enhanced biological activity.[9]

G Molecule 2-chloro-N-(4-propionylphenyl)acetamide α-chloro group PBP Penicillin-Binding Protein (PBP) Active Site Serine-OH Molecule->PBP Nucleophilic Attack Covalent_Adduct Inactive PBP Covalently Modified Serine PBP->Covalent_Adduct Irreversible Inhibition Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Covalent_Adduct->Cell_Wall_Synthesis Blocks Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption Leads to

Caption: Proposed mechanism of antibacterial action via PBP inhibition.

Experimental Protocol for Validation

Objective: To determine if 2-chloro-N-(4-propionylphenyl)acetamide inhibits bacterial growth and targets penicillin-binding proteins.

Part A: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria.[2]

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include a positive control (e.g., ampicillin) and a negative control (broth + bacteria + DMSO).

Part B: PBP Binding Assay

  • Membrane Preparation: Isolate bacterial membranes containing PBPs from a selected sensitive strain.

  • Competition Assay: Incubate the bacterial membranes with varying concentrations of 2-chloro-N-(4-propionylphenyl)acetamide.

  • Labeling: Add a fluorescently labeled penicillin (e.g., Bocillin FL) to the mixture. This will bind to any PBPs not inhibited by the test compound.

  • SDS-PAGE: Separate the membrane proteins by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled PBPs using a gel imager. A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to PBPs.

Putative Mechanism II: Anti-inflammatory Activity via COX-2 Inhibition

The acetamide moiety is a key structural feature in some nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Several studies have explored acetamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[1][10] This suggests that 2-chloro-N-(4-propionylphenyl)acetamide could exert anti-inflammatory effects by inhibiting COX enzymes.

Scientific Rationale

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The active site of COX-2 contains a secondary pocket that is not present in COX-1. It is plausible that the N-(4-propionylphenyl) portion of the molecule could bind within the active site and extend into this secondary pocket, conferring selectivity. The nitrogen atom of the acetamide moiety could form hydrogen bonds with key amino acid residues (like Ser-530 and Tyr-385) in the COX active site, anchoring the molecule for effective inhibition.[10]

G cluster_pathway Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE2, etc.) COX2->PGs Catalyzes Conversion Inflammation Inflammation, Pain, Fever PGs->Inflammation Molecule 2-chloro-N-(4-propionylphenyl) -acetamide Molecule->COX2 Binds & Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol for Validation

Objective: To assess the in vitro inhibitory activity of 2-chloro-N-(4-propionylphenyl)acetamide against COX-1 and COX-2 enzymes.

  • Enzyme Source: Use commercially available, purified ovine COX-1 and human recombinant COX-2.

  • Assay Method: A chromogenic or fluorescent COX inhibitor screening assay kit can be used. This typically measures the peroxidase activity of the COX enzyme.

  • Procedure: a. Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a 96-well plate. b. Initiate the reaction by adding arachidonic acid. c. Add a colorimetric or fluorometric probe that reacts with the prostaglandin G2 produced. d. Measure the absorbance or fluorescence at the appropriate wavelength.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index can be calculated as (IC50 for COX-1) / (IC50 for COX-2).

Putative Mechanism III: Anticonvulsant Activity via Sodium Channel Modulation

Derivatives of N-phenyl-2-acetamide have been synthesized and evaluated for anticonvulsant activity.[4] Some of these compounds have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test, which is indicative of an ability to prevent seizure spread. A key target for many anti-epileptic drugs is the voltage-sensitive sodium channel.

Scientific Rationale

Voltage-sensitive sodium channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, there is excessive, synchronous firing of neurons. Many anticonvulsant drugs work by stabilizing the inactivated state of these sodium channels. By binding to the channel, the drug prolongs the refractory period, making it more difficult for the neuron to fire another action potential. This reduces the ability of the neuron to sustain high-frequency firing, thus suppressing seizure activity. It is hypothesized that the N-phenylacetamide core of the molecule could interact with site 2 of the neuronal voltage-sensitive sodium channel, a known binding site for several anticonvulsants.[4]

Experimental Protocol for Validation

Objective: To evaluate the anticonvulsant potential of 2-chloro-N-(4-propionylphenyl)acetamide in vivo and its effect on sodium channels in vitro.

Part A: Maximal Electroshock (MES) Seizure Test (In Vivo)

  • Animal Model: Use adult mice or rats.

  • Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle. A positive control group should receive a known anticonvulsant like phenytoin.

  • Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.

Part B: Patch-Clamp Electrophysiology (In Vitro)

  • Cell Culture: Use a cell line that expresses neuronal voltage-gated sodium channels (e.g., ND7-23 neuroblastoma cells) or primary cultured neurons.

  • Recording: Use the whole-cell patch-clamp technique to record sodium currents.

  • Protocol: a. Hold the cell membrane at a negative potential (e.g., -100 mV). b. Apply depolarizing voltage steps to elicit sodium currents. c. Perfuse the cells with a solution containing 2-chloro-N-(4-propionylphenyl)acetamide at various concentrations.

  • Analysis: Analyze the effect of the compound on the peak sodium current amplitude and on the voltage-dependence of channel inactivation. A shift in the inactivation curve to more negative potentials would indicate that the compound stabilizes the inactivated state of the channel, consistent with an anticonvulsant mechanism.

Summary of Putative Activities and Data from Analogous Compounds

While no specific data exists for 2-chloro-N-(4-propionylphenyl)acetamide, the activities of related compounds provide a strong basis for investigation.

Compound ClassBiological ActivityProposed Target/MechanismReference
ChloroacetamidesAntibacterialPenicillin-Binding Proteins[6][8]
ChloroacetamidesAntifungalThymidylate Synthase[6]
N-PhenylacetamidesAnticonvulsantVoltage-Sensitive Sodium Channels[4]
Acetamide DerivativesAnti-inflammatoryCyclooxygenase (COX-2)[1][6][10]
Acetamide DerivativesAntidepressantMonoamine Oxidase (MAO)[5]
Acetamide DerivativesAntioxidantRadical Scavenging[11][12]

Conclusion

The structural features of 2-chloro-N-(4-propionylphenyl)acetamide place it at the intersection of several pharmacologically active classes of molecules. Based on robust evidence from analogous compounds, this guide has proposed three primary, testable mechanisms of action: antibacterial activity through inhibition of cell wall synthesis, anti-inflammatory effects via COX-2 inhibition, and anticonvulsant properties by modulating voltage-gated sodium channels. The detailed experimental protocols provided herein offer a clear and logical path for researchers to systematically investigate the true biological role of this compound. Such studies are essential to unlock the potential therapeutic applications of 2-chloro-N-(4-propionylphenyl)acetamide and to contribute to the broader understanding of the structure-activity relationships within the N-phenylacetamide chemical space.

References

  • Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • Abram, M., et al. (2017). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Cordeiro, L. M. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • Amato, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]

  • IRE Journals. (Year N/A). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. CIENCIA. [Link]

  • Amato, G., et al. (Year N/A). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. [Link]

  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • PubChem - NIH. 2-Chloro-N-phenethyl-acetamide. [Link]

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Technical Monograph: 2-chloro-N-(4-propionylphenyl)acetamide (CPPA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery chemists, focusing on the utility of 2-chloro-N-(4-propionylphenyl)acetamide (henceforth referred to as CPPA ) as a electrophilic building block.

Role: Electrophilic Linker & Pharmacophore Scaffold Context: Fragment-Based Drug Discovery (FBDD) & Heterocyclic Synthesis

Part 1: Chemical Identity & Physiochemical Profile[1]

2-chloro-N-(4-propionylphenyl)acetamide is a bifunctional intermediate characterized by a para-propionyl aniline core acylated with a chloroacetyl "warhead." In medicinal chemistry, it serves two distinct roles:

  • Covalent Tethering: The

    
    -chloroamide moiety acts as a potent electrophile for 
    
    
    
    reactions, allowing the attachment of the 4-propionylphenyl pharmacophore to secondary amines or thiols.
  • Heterocyclic Precursor: It functions as a key intermediate in the synthesis of aminothiazoles and kinase inhibitors.

Physiochemical Data Table
PropertySpecificationNotes
IUPAC Name 2-chloro-N-(4-propionylphenyl)acetamideAlt: 4'-Propionyl-2-chloroacetanilide
Molecular Formula

Molecular Weight 225.67 g/mol
Appearance Off-white to pale yellow crystalline solidRecrystallized from EtOH/Water
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water/hexane
Reactive Motif

-Haloacetamide
Alkylating agent (Cysteine targeting)
NMR Marker (

)

4.10–4.20 (s, 2H,

)
Diagnostic singlet in

or DMSO-

Key Precursor 4-Aminopropiophenone (PAPP)CAS: 70-69-9 (Toxicant)

Part 2: Synthetic Architecture (The "Make")

The synthesis of CPPA relies on the selective N-acylation of 4-aminopropiophenone (PAPP) . While PAPP is a known methemoglobinemia-inducing agent [1], it is a valuable scaffold in controlled laboratory settings.

Protocol: Selective N-Acylation

Objective: Synthesize CPPA with >95% purity, minimizing bis-acylation.

Reagents
  • Substrate: 4-Aminopropiophenone (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq)[1]

  • Base: Triethylamine (

    
    ) (1.2 eq) or 
    
    
    
    (saturated aq.)
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Solvation: Dissolve 4-aminopropiophenone (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add Triethylamine (12 mmol) dropwise. The solution may darken slightly.

  • Acylation: Add Chloroacetyl chloride (11 mmol) diluted in 5 mL DCM dropwise over 20 minutes.

    • Critical Control: Maintain temperature <5°C to prevent polymerization or bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
       (removes acid byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85–92%.

Visualization: Synthesis Pathway

CPPA_Synthesis PAPP 4-Aminopropiophenone (Nucleophile) Inter Tetrahedral Intermediate PAPP->Inter DCM, 0°C ClAc Chloroacetyl Chloride (Electrophile) ClAc->Inter Dropwise Target CPPA (Target Scaffold) Inter->Target -HCl (Base Mediated) Byprod HCl Salt (Removed in Workup) Inter->Byprod

Figure 1: Selective N-acylation pathway for CPPA synthesis.

Part 3: Reactivity & Applications (The "Use")[7]

CPPA is a "lynchpin" intermediate. The electron-withdrawing nature of the amide carbonyl activates the


-chloride, making it highly susceptible to nucleophilic attack.
Workflow A: Synthesis of Amino-Acetamide Libraries

This is the primary application in Fragment-Based Drug Discovery . By reacting CPPA with various secondary amines (morpholines, piperazines, pyrrolidines), researchers generate libraries of "4-propionylphenyl-glycinamides" to screen for GPCR or Kinase binding.

Mechanism:


 Nucleophilic Substitution.
Conditions:  Acetonitrile (

),

, Reflux, 4–6h.
Workflow B: Hantzsch Thiazole Synthesis

CPPA can serve as a precursor for complex thiazole hybrids, often seen in VEGFR2 inhibitor design [2].

  • Note: While phenacyl bromides are the standard Hantzsch precursor, the amide linker in CPPA allows for the formation of N-(thiazol-2-yl)acetamide derivatives when reacted with thioamides under specific conditions.

Visualization: Divergent Reactivity

Reactivity_Flow CPPA CPPA (Electrophilic Core) Library Glycinamide Library (Drug Candidates) CPPA->Library Sn2 Substitution (K2CO3, MeCN) CovMod Covalent Adduct (Kinase Inhibition) CPPA->CovMod Thioether Formation (Physiological pH) Amine Secondary Amine (HNR2) Amine->Library Thiol Thiol / Cysteine Thiol->CovMod

Figure 2: Divergent synthetic utility of CPPA in library generation and covalent targeting.

Part 4: Safety & Handling Protocols

Warning: This compound combines the toxicity profile of anilines with the reactivity of alkylating agents.

  • Methemoglobinemia Risk: The parent compound, 4-aminopropiophenone (PAPP), is a potent inducer of methemoglobinemia (oxidation of hemoglobin) [3].[2] While the amide bond in CPPA reduces immediate bioavailability compared to the free amine, metabolic hydrolysis can release the toxic PAPP core.

    • Protocol: All handling must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

  • Alkylating Hazard: The

    
    -chloroacetamide moiety is a direct alkylating agent (similar to mustard gas analogs, though less volatile). It is a skin sensitizer and potential carcinogen.
    
    • Neutralization: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) to quench the alkylating potential before disposal.

Part 5: References

  • PAPP Toxicology & Mechanism:

    • Title: Review PAPP toxicology and ecotoxicology.[2]

    • Source: Envirolink (New Zealand Government).

    • URL:[Link]

  • Chloroacetamide in Drug Design (VEGFR2/Kinase):

    • Title: Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole.[3]

    • Source: ResearchGate.[3]

    • URL:[Link]

  • General N-Acylation Protocols:

    • Title: N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.[1]

    • Source: BenchChem.[1]

  • Thiazole Synthesis Context:

    • Title: Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives.

    • Source: Frontiers in Chemistry.

    • URL:[Link][4]

Sources

Methodological & Application

2-chloro-N-(4-propionylphenyl)acetamide experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Characterization of 2-chloro-N-(4-propionylphenyl)acetamide

Abstract & Core Utility

This application note details the experimental protocol for the synthesis of 2-chloro-N-(4-propionylphenyl)acetamide (also known as 2-chloro-4'-propionylacetanilide). This molecule serves as a critical electrophilic building block in medicinal chemistry, particularly in the development of N-alkylated aniline derivatives and analogs of the anthelmintic drug Praziquantel.

The protocol utilizes a nucleophilic acyl substitution reaction between 4'-aminopropiophenone (PAPP) and chloroacetyl chloride . The resulting


-chloroacetamide moiety provides a reactive handle for subsequent 

reactions with amines or thiols, making it a versatile scaffold for library generation in drug discovery.

Safety & Handling (Critical)

WARNING: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.

ReagentHazard ClassHandling Precautions
Chloroacetyl Chloride Corrosive, Lachrymator, ToxicWear double nitrile gloves. Dispense only in a hood. Reacts violently with water to release HCl gas.
4'-Aminopropiophenone Toxic (Methemoglobinemia inducer)Avoid inhalation of dust. PAPP is a potent oxidizer of hemoglobin; handle with extreme care.
Dichloromethane (DCM) Volatile, Suspected CarcinogenUse in well-ventilated area. Avoid contact with rubber components (swelling).
Triethylamine (TEA) Flammable, CorrosiveKeep away from ignition sources.

Reaction Mechanism & Logic

The synthesis proceeds via an Addition-Elimination mechanism (Nucleophilic Acyl Substitution).

  • Nucleophilic Attack: The lone pair on the aniline nitrogen of 4'-aminopropiophenone attacks the carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The chloride ion is expelled, reforming the carbonyl bond.

  • Deprotonation: The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Why this route? We utilize the DCM/TEA method (Method A) over the Schotten-Baumann (aqueous base) method for this specific substrate. The ketone moiety in PAPP decreases the nucleophilicity of the amine via resonance withdrawal; therefore, a homogeneous organic phase ensures better solubility and reaction kinetics than a biphasic system.

Experimental Protocol

Method A: Homogeneous Synthesis (Recommended for High Purity)

Scale: 10 mmol basis

Reagents:

  • 4'-Aminopropiophenone (PAPP): 1.49 g (10.0 mmol)

  • Chloroacetyl chloride: 1.36 g / 0.96 mL (12.0 mmol, 1.2 eq)

  • Triethylamine (TEA): 1.21 g / 1.67 mL (12.0 mmol, 1.2 eq)

  • Dichloromethane (DCM): 30 mL (anhydrous preferred)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (

    
    ).
    
  • Solubilization: Add 4'-Aminopropiophenone (1.49 g) and DCM (25 mL) to the flask. Stir until fully dissolved. Add Triethylamine (1.67 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow 10 minutes for temperature equilibration.
    
    • Reasoning: Low temperature controls the exotherm and prevents bis-acylation or polymerization of the highly reactive acid chloride.

  • Addition: Dilute Chloroacetyl chloride (0.96 mL) in DCM (5 mL) in the addition funnel. Add this solution dropwise over 20 minutes.

    • Visual Check: White fumes (HCl-TEA salt) may form; the solution will likely turn cloudy due to the precipitation of triethylamine hydrochloride.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

  • Monitoring (TLC): Check reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Target: Disappearance of PAPP (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ).
  • Quench & Workup:

    • Pour the reaction mixture into a separatory funnel containing cold water (30 mL). Shake and separate layers.

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
        (20 mL) to neutralize excess acid.
      
    • Wash with Brine (20 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield a solid residue.
    
  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) .

    • Protocol: Dissolve in minimum boiling ethanol, add warm water until slightly turbid, cool slowly to RT, then to

      
      . Filter the crystals.
      

Process Visualization

Workflow Diagram

ReactionWorkflow cluster_setup Phase 1: Setup & Addition cluster_workup Phase 2: Workup & Isolation Input Input Reagents: 4-Aminopropiophenone DCM, TEA Cooling Cool to 0°C (Control Exotherm) Input->Cooling Addition Dropwise Addition: Chloroacetyl Chloride Cooling->Addition Reaction Stir at RT (2-3 hrs) Monitor via TLC Addition->Reaction Quench Quench with Cold Water Reaction->Quench Wash Acid/Base Wash Cycle (Remove Amine/Acid) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Output Final Product: 2-chloro-N-(4-propionylphenyl)acetamide (Crystalline Solid) Dry->Output Recrystallization (EtOH)

Caption: Operational workflow for the synthesis of 2-chloro-N-(4-propionylphenyl)acetamide, highlighting critical temperature control points.

Chemical Pathway

ChemicalPathway Reactant1 4-Aminopropiophenone Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Chloroacetyl Chloride Reactant2->Intermediate Product 2-chloro-N-(4-propionylphenyl)acetamide Intermediate->Product Elimination Byproduct HCl (Trapped by TEA) Intermediate->Byproduct

Caption: Mechanistic pathway of the N-acylation reaction.

Characterization & Quality Control

To ensure the "Trustworthiness" of the protocol, the isolated product must be validated against the following specifications.

Expected Data
ParameterSpecification / Expected ValueNotes
Appearance White to off-white crystalline solidIf yellow, recrystallize again.
Melting Point 145°C – 155°C (Estimated)Note: The 4-acetyl analog melts at ~148°C. The propionyl group usually induces a slight variation.
Yield 85% – 95%High efficiency expected in anhydrous DCM.
Solubility Soluble in DCM, DMSO, Methanol.Insoluble in water.
Spectroscopic Validation (Self-Validating System)
  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       10.5 ppm (s, 1H): Amide -NH  (Disappears with 
      
      
      
      shake).
    • 
       7.9 ppm (d, 2H): Aromatic protons adjacent to Carbonyl (Deshielded).
      
    • 
       7.7 ppm (d, 2H): Aromatic protons adjacent to Amide N.
      
    • 
       4.3 ppm (s, 2H): 
      
      
      
      (Characteristic singlet).[1]
    • 
       3.0 ppm (q, 2H): Propionyl 
      
      
      
      .
    • 
       1.2 ppm (t, 3H): Propionyl 
      
      
      
      .
  • IR Spectroscopy (

    
    ): 
    
    • 
      : N-H stretch.
      
    • 
      : Ketone C=O stretch.
      
    • 
      : Amide I band (C=O).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; keep glassware dry.
Oily Product Residual solvent or impuritiesTriturate with cold hexanes or diethyl ether to induce crystallization.
Extra Spots on TLC Bis-acylation (Reaction on N twice)Strict temperature control (

) during addition is required. Ensure dropwise addition.
Coloration (Pink/Red) Oxidation of anilinePerform reaction under Nitrogen atmosphere. Use fresh PAPP.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Çimen, A., et al. (2018).[1] Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Heteroatom Chemistry, 29(6). Retrieved from [Link][1]

  • Baskin, S. I., & Fricke, R. F. (1992).[2][3] The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide. Cardiovascular Drug Reviews.[2] Retrieved from [Link]

  • Yang, C., et al. (2010). A Practical and Efficient Preparation of Key Intermediates in the Synthesis of Praziquantel. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis & Utilization of 2-Chloro-N-(4-propionylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: 2-Chloro-N-(4-propionylphenyl)acetamide in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N-(4-propionylphenyl)acetamide (CAS: Implied analog to 539-03-7 family) is a bifunctional electrophilic scaffold critical in medicinal chemistry for the synthesis of kinase inhibitors, ion channel blockers, and peptidomimetics. Its structure features two distinct reactive centers:

  • 
    -Chloroacetamide:  A highly reactive electrophile susceptible to 
    
    
    
    displacement by amines, thiols, and phenoxides.
  • p-Propionyl Moiety: A ketone handle allowing for downstream derivatization via condensation, reduction, or

    
    -functionalization.
    

This guide provides a validated workflow for the synthesis of this scaffold and its subsequent application in generating diverse heterocyclic libraries.

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 2-Chloro-N-(4-propionylphenyl)acetamide
Molecular Formula

Molecular Weight 225.67 g/mol
Core Reactivity Alkylating agent (potent sensitizer), Electrophilic Carbonyl
Solubility Soluble in DCM, DMF, DMSO; Sparingly soluble in Water
Stability Hydrolytically unstable in strong base (pH > 10); Photosensitive
Mechanistic Insight: The "Warhead" Strategy

In drug discovery, the


-chloroacetamide moiety often serves as a "covalent warhead" (e.g., in targeted covalent inhibitors) or as a transient linker to attach solubilizing groups. The p-propionyl group provides a steric and electronic differentiator compared to the ubiquitous acetyl group, often improving selectivity in protein binding pockets by filling hydrophobic clefts.

Protocol A: Synthesis of the Scaffold

Rationale: Commercial availability can be sporadic. In-house synthesis ensures high purity and freshness, critical for avoiding dimerization side-products.

Materials
  • Precursor: 4'-Aminopropiophenone (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4'-aminopropiophenone (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
     (12 mmol) dropwise. Note: Exothermic reaction; maintain T < 5°C.
    
  • Acylation: Add chloroacetyl chloride (11 mmol) diluted in 5 mL DCM dropwise over 20 minutes.

    • Critical Control Point: Rapid addition causes bis-acylation. Monitor internal temperature.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Quench with cold 1M HCl (removes unreacted amine). Wash organic layer with Sat.

    
     (removes acid) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    

Protocol B: Divergent Synthesis Applications

Application 1: Displacement for Library Generation

Context: This reaction is the primary route for synthesizing glycine transporter inhibitors and local anesthetics analogs.

Reaction Scheme:



(Where Nu = Secondary Amine, Thiol, or Phenol)

Procedure:

  • Dissolve 2-chloro-N-(4-propionylphenyl)acetamide (1.0 eq) in Acetone or Acetonitrile.

  • Add

    
     (2.0 eq) and Potassium Iodide (0.1 eq, Finkelstein catalyst).
    
  • Add the nucleophile (e.g., Morpholine, Piperazine) (1.1 eq).

  • Reflux for 4–6 hours.

  • Validation: disappearance of the singlet at

    
     ppm (
    
    
    
    ) in
    
    
    -NMR.
Application 2: Thiazolidinone Cyclization (4-Component Condensation)

Context: Utilizing the amide nitrogen and the chloro-group to form heterocycles.[2]

Procedure:

  • React scaffold with Ammonium Thiocyanate (

    
    ) in refluxing Ethanol to form the thiocyanate intermediate.
    
  • In situ cyclization occurs to yield the iminothiazolidinone derivative, a privileged scaffold in anticonvulsant research.

Visualization: Synthetic Workflows

SynthesisWorkflow Start 4'-Aminopropiophenone Reagent + Chloroacetyl Chloride (0°C, DCM, Et3N) Start->Reagent Scaffold 2-chloro-N-(4-propionylphenyl)acetamide (The Core Scaffold) Reagent->Scaffold Schotten-Baumann Acylation Path1 Path A: Nucleophilic Substitution (Amines/Thiols, K2CO3) Scaffold->Path1 Path2 Path B: Carbonyl Modification (NaBH4 Reduction or Oximation) Scaffold->Path2 Path3 Path C: Cyclization (Thiourea/NH4SCN) Scaffold->Path3 Product1 Glycinamide Derivatives (Peptidomimetics) Path1->Product1 SN2 Product2 Alcohol/Oxime Derivatives (Linker Tuning) Path2->Product2 Redox Product3 Pseudothiohydantoins (Heterocycles) Path3->Product3 Cyclocondensation

Figure 1: Divergent synthetic pathways utilizing the bifunctional reactivity of the scaffold.

Safety & Handling (HSE Guidelines)

Hazard Class: Alkylating Agent / Skin Sensitizer.

  • Toxicity:

    
    -Haloacetamides are potent electrophiles capable of alkylating DNA and proteins. They are classified as potential carcinogens and strong contact allergens.
    
  • PPE Requirements: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory.

  • Decontamination: Spills should be treated with 10% aqueous ammonia or 1M NaOH to hydrolyze the C-Cl bond before disposal.

References

  • Sigma-Aldrich. 4'-Chloroacetanilide Product Safety and Specifications. (Analogous reactivity data). Available at:

  • PubChem. Chloroacetanilide | C8H8ClNO. National Library of Medicine. Available at:

  • Edupuganti, R., et al. (2017). Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7] (Demonstrates use of chloroacetamide intermediates in kinase inhibitor synthesis). Available at:

  • ResearchGate. Synthesis of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides. (Protocol for thiazole derivation). Available at:

Sources

Application Note: 2-chloro-N-(4-propionylphenyl)acetamide as a Covalent Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 2-chloro-N-(4-propionylphenyl)acetamide , a bifunctional intermediate critical in the development of covalent inhibitors and fragment-based drug discovery (FBDD).

Executive Summary

2-chloro-N-(4-propionylphenyl)acetamide (referred to herein as CPA-Linker ) is a strategic building block in medicinal chemistry. It features two distinct reactive handles:

  • 
    -Chloroacetamide moiety:  A validated electrophilic warhead for covalent targeting of cysteine residues (e.g., in kinases or proteases) or a site for nucleophilic substitution (
    
    
    
    ) to attach solubilizing groups.
  • Propionyl group (

    
    -substituted):  A ketone handle allowing for scaffold elaboration via reductive amination, Grignard addition, or 
    
    
    
    -halogenation for heterocycle construction (e.g., Hantzsch thiazole synthesis).

This guide provides a validated protocol for its synthesis, characterization, and downstream application in covalent ligand screening.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-chloro-N-(4-propionylphenyl)acetamide
Structure

Molecular Formula

Molecular Weight 225.67 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactivity Profile Electrophilic (Alkylating agent); Sensitive to hydrolysis at high pH

Synthesis Protocol

Objective

To synthesize high-purity 2-chloro-N-(4-propionylphenyl)acetamide from 4'-aminopropiophenone via nucleophilic acyl substitution, minimizing the formation of bis-acylated byproducts.

Reagents & Materials
  • Starting Material: 4'-Aminopropiophenone (CAS 70-69-9), 10.0 mmol (1.49 g).

  • Reagent: Chloroacetyl chloride (CAS 79-04-9), 11.0 mmol (0.88 mL).

  • Base: Triethylamine (

    
    ), 12.0 mmol (1.67 mL) or 
    
    
    
    (saturated aq. solution).
  • Solvent: Dichloromethane (DCM), anhydrous (50 mL).

  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4'-aminopropiophenone (1.49 g) and anhydrous DCM (40 mL). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.67 mL) and cool the mixture to 0°C using an ice-water bath.

    • Rationale: Cooling controls the exothermic nature of the acylation and prevents di-acylation or polymerization.

  • Acylation: Dilute chloroacetyl chloride (0.88 mL) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical Step: Maintain temperature < 5°C during addition to ensure regioselectivity for the amine over the ketone enolate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Endpoint: Disappearance of starting amine (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup:

    • Quench with 30 mL saturated

      
      .[1] Stir vigorously for 10 mins.
      
    • Separate the organic layer.[2][3] Extract aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with 1M HCl (20 mL) to remove unreacted amine/base, then with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

Yield Expectation: 85–95% (White crystals).

Application Protocols

Application A: Covalent Warhead Reactivity Assay (GSH Assay)

This protocol validates the electrophilicity of the chloroacetamide moiety, a critical parameter for designing Targeted Covalent Inhibitors (TCIs).

Principle: The rate at which the compound alkylates Glutathione (GSH) mimics its reactivity toward cysteine residues in proteins.

  • Stock Solutions:

    • Prepare 10 mM stock of CPA-Linker in DMSO.

    • Prepare 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation:

    • Mix 50 µL of CPA-Linker stock with 500 µL of GSH stock in a vial (Final conc: ~1 mM each).

    • Incubate at 37°C.

  • Monitoring:

    • Aliquot samples at

      
       min.
      
    • Analyze via LC-MS/MS.[4][5]

  • Data Analysis:

    • Track the depletion of the parent peak (m/z 226 [M+H]+) and appearance of the GSH-adduct (m/z ~533).

    • Interpretation: A half-life (

      
      ) of 15–60 minutes indicates moderate reactivity suitable for covalent drugs (tunable "soft" electrophile).
      
Application B: Scaffold Diversification (Amination)

Using the chloroacetamide as a handle to attach a solubilizing morpholine group (common in drug discovery).

  • Dissolve CPA-Linker (1 eq) in Acetonitrile.

  • Add Morpholine (1.2 eq) and

    
     (2 eq).
    
  • Heat to 60°C for 4 hours.

  • Result: Formation of 2-morpholino-N-(4-propionylphenyl)acetamide. The chlorine is displaced, linking the pharmacophore to the propionyl-phenyl scaffold.

Visual Workflows (Graphviz)

Figure 1: Synthesis and Reactivity Logic

This diagram illustrates the synthesis pathway and the bifurcation of downstream applications (Covalent Targeting vs. Scaffold Building).[4]

G Start 4'-Aminopropiophenone (Nucleophile) Product 2-chloro-N-(4-propionylphenyl)acetamide (CPA-Linker) Start->Product DCM, Et3N, 0°C Acylation Reagent Chloroacetyl Chloride (Electrophile) Reagent->Product App1 Application A: Covalent Cysteine Trap (Targeted Covalent Inhibitors) Product->App1 Rxn w/ Cys-SH (Irreversible Binding) App2 Application B: Nucleophilic Substitution (Linker Synthesis) Product->App2 Rxn w/ Amines (SN2 Displacement) App3 Application C: Ketone Functionalization (Hantzsch Thiazole Precursor) Product->App3 Bromination of Ketone (Scaffold Elaboration)

Caption: Figure 1. Synthetic pathway for CPA-Linker and its tri-functional utility in drug discovery workflows.

Safety & Handling

  • Hazard Class: Chloroacetamides are potent skin sensitizers and alkylating agents .

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Inhalation: Handle only in a certified chemical fume hood.

  • Destruction: Quench excess chloroacetyl chloride with aqueous ammonia or sodium bicarbonate before disposal.

References

  • Synthesis of Chloroacetamides: Singh, R. et al. (2017). "A facile amidation of chloroacetyl chloride using DBU."[6] International Journal of ChemTech Research, 10(3), 365-372.[6] Link

  • Covalent Warhead Chemistry: Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Antibacterial Activity of Acetamides: Cordeiro, L. V., et al. (2023).[3][7] "Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae." Anais da Academia Brasileira de Ciências, 95(2).[3] Link

  • Hantzsch Thiazole Context: BenchChem Application Notes. "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide." Link

Sources

Application Note: Targeted Cysteine Ligandability Profiling using 2-chloro-N-(4-propionylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-chloro-N-(4-propionylphenyl)acetamide (referred to herein as CPPA ) as a model electrophilic fragment for protein modification studies. Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide), CPPA represents a "tuned" electrophile commonly found in covalent fragment libraries used for drug discovery.

Its primary application is in Covalent Fragment Screening (CFS) to identify "ligandable" cysteine residues within protein binding pockets. The 4-propionylphenyl moiety acts as a structural scaffold that probes for steric complementarity, while the


-chloroacetamide warhead facilitates irreversible covalent capture.

Key Applications:

  • Ligandability Assessment: Determining if a specific cysteine within a target protein is accessible and reactive enough for covalent drug targeting.

  • Fragment-Based Drug Discovery (FBDD): Screening for starting points for covalent inhibitors.[1][2]

  • Site-Directed Labeling: Permanent modification of reactive cysteines for structural analysis.

Chemical Biology Profile

The Compound[3][4][5][6]
  • Systematic Name: 2-chloro-N-(4-propionylphenyl)acetamide

  • Formula:

    
    
    
  • Molecular Weight: 225.67 Da

  • Warhead:

    
    -Chloroacetamide (Moderate reactivity electrophile)
    
  • Scaffold: 4-Propionylphenyl (Hydrophobic/H-bond acceptor features)

Mechanism of Action

CPPA modifies proteins via an


 nucleophilic substitution . The thiolate anion (

) of a cysteine residue attacks the

-carbon of the acetamide, displacing the chloride ion.
  • Selectivity: At physiological pH (7.4–8.0), the reaction is highly selective for Cysteine over Lysine due to the higher nucleophilicity of the thiolate.

  • Irreversibility: The resulting thioether bond is stable, allowing for rigorous washing and downstream mass spectrometry analysis.

Mass Spectrometry Signature

For Intact Protein MS analysis, the covalent addition of CPPA results in a specific mass shift:

ParameterValue
Parent MW (CPPA) 225.67 Da
Leaving Group Chloride (-Cl)
Mass Added to Protein +190.22 Da
Formula Added

Experimental Workflow Visualization

The following diagram illustrates the parallel workflows for Direct Screening (Purified Protein) and Competition Profiling (Complex Lysates).

CPPA_Workflow cluster_0 Path A: Purified Protein (Direct Binding) cluster_1 Path B: Complex Lysate (Competition) Start Experimental Setup Protein Purified Protein (5-10 µM) Start->Protein Lysate Cell Lysate (1 mg/mL) Start->Lysate Incubate1 Incubate with CPPA (10-100 µM, 1-4h) Protein->Incubate1 Quench1 Quench (DTT) Incubate1->Quench1 Analysis1 Intact LC-MS (Look for +190 Da) Quench1->Analysis1 Incubate2 1. Incubate with CPPA (Competition Step) Lysate->Incubate2 Probe 2. Add Broad Probe (e.g., IA-Alkyne) Incubate2->Probe Click Click Chemistry (Add Reporter Tag) Probe->Click Analysis2 Gel/Proteomics (Loss of Signal = Hit) Click->Analysis2

Figure 1: Dual workflow for characterizing CPPA reactivity. Path A determines direct stoichiometry on a target. Path B assesses selectivity by competing against a broad-spectrum probe.

Protocol A: Direct Intact Mass Spectrometry Screening

Objective: To quantify the labeling efficiency and stoichiometry of CPPA binding to a purified protein of interest (POI).

Reagents Required
  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Avoid Tris if possible, as it contains primary amines, though reactivity is low at pH 7.5).

  • CPPA Stock: 100 mM in 100% DMSO (Store at -20°C).

  • Protein Stock: >10 µM purified protein (Free of DTT/Mercaptoethanol).

  • Quenching Agent: 1 M Dithiothreitol (DTT).

Step-by-Step Procedure
  • Preparation: Dilute protein to 5 µM in Assay Buffer.

  • Dosing: Add CPPA to protein solution to achieve final concentrations of 10, 50, and 100 µM (maintaining DMSO < 2%).

    • Control: DMSO vehicle only.

  • Incubation: Incubate at 25°C for 2 hours (or 4°C overnight for temperature-sensitive proteins).

  • Quenching: Add DTT to a final concentration of 10 mM. Incubate for 5 minutes to scavenge unreacted CPPA.

  • Analysis: Analyze immediately via LC-MS (Q-TOF or Orbitrap) using a C4 desalting column.

  • Data Processing: Deconvolute the raw spectra. Calculate % Occupancy:

    
    
    

Protocol B: Gel-Based Competition Assay (Lysates)

Objective: To determine if CPPA binds specifically to a target within a complex mixture by competing with a fluorescent broad-spectrum probe.

Reagents Required
  • Cell Lysate: 1-2 mg/mL in PBS.

  • Broad Probe: Iodoacetamide-Alkyne (IA-Alkyne) or IA-Rhodamine.

  • Click Reagents: TAMRA-Azide, TBTA, TCEP, CuSO4 (if using IA-Alkyne).

Step-by-Step Procedure
  • Pre-incubation (Blockade):

    • Aliquot lysate (50 µL per condition).

    • Add CPPA at varying concentrations (e.g., 10, 100 µM).

    • Incubate for 1 hour at 25°C .

  • Labeling (Chase):

    • Add IA-Alkyne (final conc. 1 µM) to all samples.

    • Incubate for 30 minutes at 25°C .

  • Click Chemistry (If using Alkyne probe):

    • Add Master Mix: 100 µM TAMRA-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • React for 1 hour.

  • Visualization:

    • Quench with 4x SDS-Loading Buffer.

    • Run SDS-PAGE.[3]

    • Scan for fluorescence.

    • Result Interpretation: A reduction in fluorescence band intensity at the MW of your target protein indicates CPPA successfully bound and blocked the cysteine.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too lowAdjust buffer to pH 8.0 to increase Cys nucleophilicity (

effect).
Precipitation Low solubility of CPPAEnsure DMSO concentration is 1-2%. Do not exceed 5% DMSO.
Non-Specific Labeling Concentration too highPerform a dose-response (1-100 µM). Chloroacetamides can react with Lys/His at high pH/conc.
No Mass Shift Observed Steric hindranceThe propionylphenyl group may not fit the pocket. Try a smaller analog (e.g., chloroacetamide).

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1369.

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968.

  • Åkerfeldt, K. S., et al. (2011). "Amino Acid Analysis by HPLC." Current Protocols in Protein Science. (General reference for peptide mapping methodologies).

Sources

Application Notes and Protocols for High-Throughput Screening with 2-chloro-N-(4-propionylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Chloroacetamide in Drug Discovery

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic leads.[1] The acetamide scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticonvulsant, and potential anti-inflammatory properties.[2][3][4][5][6] This document provides a comprehensive guide to the application of a specific chloroacetamide derivative, 2-chloro-N-(4-propionylphenyl)acetamide, in a high-throughput screening context. While this particular molecule is a novel investigational compound, its structural similarity to other biologically active chloroacetamides suggests its potential as a modulator of key cellular pathways.

This application note will focus on a hypothesized role of 2-chloro-N-(4-propionylphenyl)acetamide as a modulator of L-plastin, an actin-bundling protein implicated in immune cell function and diseases such as osteoporosis and lung fibrosis.[7][8][9][10] The protocols outlined herein are designed to be adaptable for screening large compound libraries to identify and characterize modulators of L-plastin activity, using 2-chloro-N-(4-propionylphenyl)acetamide as a reference compound.

The Scientific Rationale: Targeting L-Plastin with a Chloroacetamide Scaffold

L-plastin, a leukocyte-specific actin-binding protein, plays a critical role in the dynamic reorganization of the actin cytoskeleton. This process is fundamental for various cellular functions, including adhesion, migration, and immune cell activation.[7][8] The phosphorylation of L-plastin is a key regulatory event that governs its actin-bundling activity.[7] Dysregulation of L-plastin function has been linked to several pathological conditions, making it an attractive target for therapeutic intervention.

The chloroacetamide moiety is a known reactive group that can potentially form covalent bonds with specific amino acid residues, such as cysteine, in a protein's binding pocket. This covalent modification can lead to potent and sustained inhibition. The N-phenylacetamide core provides a versatile scaffold for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. The propionyl group on the phenyl ring of 2-chloro-N-(4-propionylphenyl)acetamide may contribute to specific interactions within the target binding site.

This guide will detail a robust HTS assay to identify inhibitors of L-plastin phosphorylation and subsequent actin bundling, providing a platform to explore the therapeutic potential of 2-chloro-N-(4-propionylphenyl)acetamide and other novel compounds.

Experimental Workflows and Protocols

Overall High-Throughput Screening Workflow

The HTS workflow for identifying L-plastin inhibitors can be conceptualized as a multi-stage process, beginning with a primary screen to identify initial "hits" and progressing to more detailed secondary and tertiary assays for validation and characterization.

Caption: High-throughput screening workflow for the identification of L-plastin inhibitors.

Primary High-Throughput Screening: L-Plastin Phosphorylation Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method suitable for HTS.[11]

Principle: The assay measures the phosphorylation of a biotinylated L-plastin peptide substrate by a relevant kinase (e.g., PKCα). A terbium-labeled anti-phospho-L-plastin antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., d2) binds to the biotinylated peptide. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal.

Materials and Reagents:

ReagentSupplierCatalog #
Biotinylated L-plastin peptideCustom Synthesis-
Active Kinase (e.g., PKCα)SignalChemP61-10G
Terbium-labeled anti-phospho-L-plastin AbInvitrogenPV4830
Streptavidin-d2Cisbio610SADLA
ATPSigma-AldrichA7699
2-chloro-N-(4-propionylphenyl)acetamideCustom Synthesis-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)--
384-well low-volume white platesCorning3572

Protocol:

  • Compound Plating:

    • Prepare a stock solution of 2-chloro-N-(4-propionylphenyl)acetamide in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound solution into the 384-well assay plates. For the primary screen, a final concentration of 10 µM is typical.[12]

    • Include positive controls (no compound, 100% activity) and negative controls (no enzyme or potent inhibitor, 0% activity).

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and biotinylated L-plastin peptide in assay buffer.

    • Dispense 5 µL of the master mix into each well of the assay plate.

  • Initiation of Reaction:

    • Prepare an ATP solution in assay buffer.

    • Dispense 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing the terbium-labeled antibody and streptavidin-d2 in detection buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm and 665 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Hit Criteria:

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[11][12]

  • Normalize the data to the positive and negative controls.

  • Compounds that exhibit an inhibition of >50% (or 3 standard deviations from the mean of the control wells) are considered primary hits.

Secondary Assay: Actin-Bundling Assay

This assay validates the functional consequence of inhibiting L-plastin phosphorylation.

Principle: This assay measures the ability of L-plastin to bundle F-actin, which can be quantified by light scattering or by visualizing bundled actin filaments using fluorescence microscopy.

Protocol (Light Scattering):

  • Actin Polymerization:

    • Polymerize G-actin to F-actin in a polymerization buffer.

  • L-Plastin Activation:

    • Incubate recombinant L-plastin with the activating kinase and ATP in the presence and absence of the test compound (e.g., 2-chloro-N-(4-propionylphenyl)acetamide).

  • Bundling Reaction:

    • Mix the activated L-plastin with the pre-formed F-actin.

    • Monitor the increase in light scattering at 350 nm over time in a spectrophotometer.

Data Analysis:

  • Compare the rate and extent of light scattering in the presence of the test compound to the positive (activated L-plastin) and negative (inactive L-plastin) controls.

Data Presentation and Interpretation

Table 1: Physicochemical Properties of 2-chloro-N-(4-propionylphenyl)acetamide

PropertyValueSource
Molecular FormulaC11H12ClNO2Calculated
Molecular Weight225.67 g/mol Calculated
XLogP32.8Calculated
Hydrogen Bond Donor Count1Calculated
Hydrogen Bond Acceptor Count2Calculated

Table 2: Representative HTS Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Actin Bundling (% Inhibition @ 10 µM)
2-chloro-N-(4-propionylphenyl)acetamide85.21.278.5
Inactive Analog5.6> 503.1
Positive Control (Staurosporine)98.90.0195.2

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the high-throughput screening and characterization of potential L-plastin inhibitors, using 2-chloro-N-(4-propionylphenyl)acetamide as a representative chemotype. The modular nature of the HTS workflow allows for the efficient identification and validation of promising lead compounds.[1][12] Further investigation into the structure-activity relationship (SAR) of the chloroacetamide scaffold will be crucial for optimizing potency, selectivity, and drug-like properties. Subsequent cell-based assays, such as cell migration and invasion assays, will be essential to translate the biochemical findings into a cellular context and advance promising compounds towards preclinical development.

References

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved from [Link]

  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]

  • 2-chloro-N-(4-propylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved from [Link]

  • Peptidomimetic inhibitors of L-plastin reduce the resorptive activity of osteoclast but not the bone forming activity of osteoblasts in vitro. (2018, September 24). PLOS ONE. Retrieved from [Link]

  • Joshi, H., et al. (2022). L-plastin enhances NLRP3 inflammasome assembly and bleomycin-induced lung fibrosis. Cell Reports, 38(11), 110507. Retrieved from [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). MDPI. Retrieved from [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). Journal of the Indian Chemical Society. Retrieved from [Link]

  • 2-Chloro-N-(4-methylphenyl)acetamide. (2025, August 21). Chemsrc. Retrieved from [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020, December 12). JournalNX. Retrieved from [Link]

  • L-plastin enhances NLRP3 inflammasome assembly and bleomycin-induced lung fibrosis. (2022, March 15). Cell Reports. Retrieved from [Link]

  • Agilent Tools for High-Throughput Screening. (n.d.). Agilent. Retrieved from [Link]

  • High-Throughput Screens of Repurposing Hub and DOS Chemical Libraries Reveal Compounds with Novel and Potent Inhibitory Activity Against the Essential Non-Neuronal Acetylcholinesterase of Schistosoma mansoni (SmTAChE). (2025, June 5). MDPI. Retrieved from [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). IUCrData. Retrieved from [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO. Retrieved from [Link]

  • The actin-bundling protein L-plastin regulates NLRP3 inflammasome activation in macrophages. (n.d.). ResearchGate. Retrieved from [Link]

  • L-plastin is essential for alveolar macrophage production and control of pulmonary pneumococcal infection. (2014, May 15). Infection and Immunity. Retrieved from [Link]

  • 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-chloro-N-(4-propionylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(4-propionylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important acylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to optimize conditions, troubleshoot common issues, and ensure reproducible, high-yield results.

The conversion of 4-aminopropiophenone to 2-chloro-N-(4-propionylphenyl)acetamide is a cornerstone reaction for producing key intermediates in pharmaceutical development. While appearing straightforward, this nucleophilic acyl substitution requires careful control of several parameters to prevent side reactions and maximize purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind the common procedural steps, providing the core knowledge needed for effective optimization.

Q1: What is the fundamental reaction mechanism and why are aromatic amines like 4-aminopropiophenone sometimes challenging to acylate?

A: The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-aminopropiophenone attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion.

Aromatic amines are generally less nucleophilic (and less basic) than aliphatic amines.[1] This is because the nitrogen's lone pair is delocalized into the aromatic pi-system, making it less available to attack an electrophile.[1] While 4-aminopropiophenone is sufficiently reactive for this acylation, this reduced nucleophilicity makes it more sensitive to deactivating side reactions, such as protonation.

Q2: Why is the addition of a base absolutely essential for this reaction?

A: For every mole of 4-aminopropiophenone that reacts, one mole of hydrochloric acid (HCl) is generated as a byproduct. In the absence of a base, this strong acid will immediately protonate the nitrogen atom of the unreacted starting material, forming an ammonium salt (-NH3+).[2] This protonated amine is no longer nucleophilic and is effectively removed from the reaction, halting any further conversion and leading to a theoretical maximum yield of only 50% (and often much lower in practice).

A base, such as triethylamine (Et3N) or pyridine, is added to scavenge or neutralize the HCl as it is formed, ensuring the starting amine remains in its free, nucleophilic state.[3][4] Weaker bases like sodium acetate or potassium carbonate can also be used, often in different solvent systems.[5][6]

Q3: How do I select the right solvent for this reaction?

A: The ideal solvent should meet several criteria:

  • Inertness: It must not react with the starting materials, reagents, or the product. Avoid protic solvents like alcohols or water, which can react with the highly reactive chloroacetyl chloride.

  • Solubility: It should effectively dissolve the 4-aminopropiophenone starting material.

  • Aprotic Nature: Aprotic solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate are preferred.[4][7]

DCM is a very common choice as it is aprotic, has good solvating power for the reactants, and is easy to remove during workup due to its low boiling point.

Q4: Why is temperature control, especially initial cooling, so critical?

A: The reaction between an amine and an acid chloride is highly exothermic. Uncontrolled addition of chloroacetyl chloride at room temperature can cause a rapid temperature spike. This can lead to several undesirable outcomes:

  • Side Reactions: Increased temperatures can promote side reactions, such as diacylation or degradation of starting materials.[2]

  • Reduced Selectivity: Higher energy can overcome activation barriers for less favorable reactions.

  • Safety Concerns: A runaway reaction can lead to boiling of the solvent and a dangerous pressure increase.

Starting the reaction at a low temperature (e.g., 0 °C in an ice bath) allows for the slow, controlled addition of the acylating agent.[4][6] This dissipates the heat generated and maintains control over the reaction rate, leading to a cleaner product profile and higher yield. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[7]

Q5: How can I effectively monitor the reaction's progress to determine the endpoint?

A: Thin Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring this reaction.[2]

  • Setup: Spot three lanes on a TLC plate: your starting material (4-aminopropiophenone), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture itself.

  • Analysis: As the reaction proceeds, you should see the spot corresponding to the starting material diminish in intensity while a new, typically less polar spot corresponding to the product appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Section 2: Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield
Probable CauseDiagnostic CheckRecommended Solution
Deactivated Acylating Agent Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid.Always use a fresh bottle of chloroacetyl chloride or one that has been stored under anhydrous conditions (e.g., in a desiccator).[2]
Insufficient Base The pH of the reaction mixture (tested carefully with a wetted glass rod on pH paper) may be acidic. A white precipitate (triethylamine hydrochloride) should be clearly visible.Ensure at least 1.0 equivalent of base is used. A slight excess (e.g., 1.1-1.2 equivalents) is often beneficial to ensure complete HCl neutralization.
Incomplete Reaction TLC analysis shows a significant amount of remaining starting material even after the prescribed reaction time.After the initial cooled addition, allow the reaction to stir at room temperature for a longer period (e.g., 2-4 hours). Gentle heating (e.g., to 40 °C) can be attempted, but monitor for impurity formation by TLC.[2]
Premature Product Precipitation The desired product may be poorly soluble in the reaction solvent, causing it to crash out of solution and halt the reaction.Add a co-solvent to increase solubility or switch to a solvent system known to better dissolve the product, such as THF or DMF.
Problem 2: Multiple Spots on TLC / Impure Product Profile
Probable CauseDiagnostic CheckRecommended Solution
Unreacted Starting Material A prominent starting material spot remains on the final TLC analysis.See "Incomplete Reaction" solutions in the table above.
Diacylation Side Product An additional, less polar spot may be visible on the TLC plate. This is more likely if a large excess of chloroacetyl chloride was used.Use a more controlled stoichiometry of chloroacetyl chloride, typically in the range of 1.05 to 1.1 equivalents. Ensure slow, controlled addition to avoid localized high concentrations.[2]
Product Degradation during Workup The product contains a reactive chloro-group and an amide bond, which can be susceptible to hydrolysis under harsh acidic or basic workup conditions.[8]During the aqueous workup, use cold solutions (e.g., cold dilute HCl, cold NaHCO3 solution) and minimize the time the product is in contact with the aqueous layers.
Ring Acylation (Friedel-Crafts) This is unlikely without a Lewis acid catalyst but could result in complex impurities.Ensure all glassware is clean and free of potential metal contaminants that could act as Lewis acids. Stick to base-mediated reaction conditions.[1]
Problem 3: Difficulty with Product Isolation & Purification
Probable CauseDiagnostic CheckRecommended Solution
Product Oiling Out The crude product obtained after solvent removal is a persistent oil or gum instead of a solid.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If this fails, purification by column chromatography is the best alternative.
Ineffective Recrystallization The product does not crystallize upon cooling, or it precipitates as an oil. The purity does not improve significantly.Perform a systematic solvent screen. Dissolve small amounts of the crude product in various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and mixtures (e.g., ethanol/water, acetone/hexanes) and observe crystal formation upon cooling. A common and effective system is an ethanol/water mixture.[4]

Section 3: Visualized Workflows & Data

To provide a clearer picture, we have summarized the key parameters in a table and created diagrams for the experimental workflow and a common troubleshooting path.

Data Presentation

Table 1: Summary of Recommended Reaction Parameters

ParameterRecommended RangeRationale
4-Aminopropiophenone 1.0 eqLimiting Reagent
Chloroacetyl Chloride 1.05 - 1.1 eqSlight excess ensures full conversion of the starting amine.
Base (e.g., Et3N) 1.1 - 1.2 eqMust be >1.0 eq to neutralize all generated HCl.
Solvent (e.g., DCM) 5 - 10 mL per gram of amineEnsures reactants are dissolved without being overly dilute.
Initial Temperature 0 - 5 °CControls initial exotherm, minimizes side reactions.
Reaction Temperature 20 - 25 °C (Room Temp)Allows the reaction to proceed to completion after controlled addition.
Reaction Time 2 - 4 hoursTypical duration, but should always be confirmed by TLC monitoring.
Experimental & Troubleshooting Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 4-aminopropiophenone (1 eq) and Et3N (1.1 eq) in anhydrous DCM. prep2 Cool solution to 0 °C in an ice/water bath. prep1->prep2 react1 Add Chloroacetyl Chloride (1.05 eq) dropwise, keeping T < 5 °C. prep2->react1 react2 Remove ice bath and stir at room temperature for 2-4h. react1->react2 react3 Monitor reaction progress by TLC until starting material is consumed. react2->react3 work1 Wash organic layer with H2O, dilute HCl, sat. NaHCO3, and brine. react3->work1 work2 Dry organic layer (e.g., Na2SO4), filter, and concentrate. work1->work2 work3 Purify crude solid by recrystallization (e.g., EtOH/H2O). work2->work3 end end work3->end Pure Product

Caption: General experimental workflow for synthesis.

G cluster_yes cluster_no start Problem: Low Product Yield check_sm Does TLC show unreacted starting material? start->check_sm check_base Was sufficient base (≥1.1 eq) and fresh acyl chloride used? check_sm->check_base Yes check_mass Is mass balance poor? (Crude weight is very low) check_sm->check_mass No sol_reagents Solution: Repeat with fresh reagents and correct stoichiometry. check_base->sol_reagents No sol_time Solution: Increase reaction time or warm gently after addition. check_base->sol_time Yes sol_workup Possible Cause: Product loss during workup. Solution: Re-extract aqueous layers. Check for precipitation in washes. check_mass->sol_workup Yes sol_unknown Possible Cause: Formation of unseen byproduct. Solution: Analyze crude by LC-MS or NMR to identify side products. check_mass->sol_unknown No

Caption: Troubleshooting decision tree for low yield.

Section 4: Optimized Experimental Protocol

This protocol represents a robust starting point for the synthesis. Adjustments may be necessary based on your specific lab conditions and purity requirements.

Materials:

  • 4-Aminopropiophenone (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (Et3N), anhydrous (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-aminopropiophenone (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 8 mL per gram of starting material) and stir until all solids are dissolved. Add triethylamine (1.1 eq).

  • Cooling: Place the flask in an ice/water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition: Add chloroacetyl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.[7] Monitor the temperature to ensure it does not rise above 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Check for the consumption of the starting material using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash with water (1 x 20 mL).

    • Wash with 1 M HCl (1 x 20 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any acidic impurities.

    • Wash with brine (1 x 20 mL) to aid in phase separation.

  • Drying & Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and remove the DCM using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot mixture of ethanol and water to obtain pure 2-chloro-N-(4-propionylphenyl)acetamide as a solid.[4]

References

  • Szabó, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Pearson+. (n.d.). In the acetylation of aniline, what role does pyridine play in th... | Study Prep. Available at: [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]

  • ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF. Available at: [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Available at: [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The influence of temperature and pH on the suppression of N-acylurea... Available at: [Link]

  • Yusufov, M. S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • ResearchGate. (n.d.). The effect of temperature on selectivity of acetylation. The yields of... Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

  • de F. O. Fulco, B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN104987310A - Synthesis process of levosimendan.
  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Available at: [Link]

  • Neliti. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Available at: [Link]

  • PMC. (n.d.). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Available at: [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • JournalNX. (2021, January 13). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Fujiwara, Y., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]

  • Wikipedia. (n.d.). 4'-Aminopropiophenone. Available at: [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Available at: [Link]

  • ResearchGate. (2025, August 10). (PDF) 2-Chloro-N-phenylacetamide. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 2-chloro-N-(4-propionylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Profile of 2-chloro-N-(4-propionylphenyl)acetamide

Welcome to the technical support guide for 2-chloro-N-(4-propionylphenyl)acetamide. This molecule possesses two key functional groups that dictate its reactivity and stability: an α-chloroacetamide moiety and an aromatic ketone (propionylphenyl). The electrophilic carbon atom adjacent to the chlorine and the photosensitive nature of the aromatic ketone are the primary sites of potential degradation. Understanding these structural liabilities is crucial for designing robust experiments and ensuring the integrity of your results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation and maintain compound purity.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section is designed to help you identify the root cause of common stability problems encountered during your research.

Q1: I've observed a new, more polar impurity in my sample during HPLC analysis, especially when using aqueous or protic solvents. What is happening and how can I prevent it?

A1: The most probable cause is hydrolysis of the α-chloro group. The carbon-chlorine bond in the α-chloroacetamide group is susceptible to nucleophilic attack by water or other nucleophiles. Under neutral or, more rapidly, under basic conditions, the chloride ion is displaced by a hydroxide ion in a classic S_N2 reaction.[1][2][3][4] This results in the formation of 2-hydroxy-N-(4-propionylphenyl)acetamide , a more polar compound that will typically have a shorter retention time on a reverse-phase HPLC column.

Causality & Prevention:

  • Mechanism: Base-catalyzed hydrolysis is significantly faster than at neutral pH because the hydroxide ion (OH⁻) is a much stronger nucleophile than water (H₂O).[1][4] Acidic conditions can also promote hydrolysis, potentially leading to cleavage of the amide bond itself.[2]

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and facilitate this degradation.

  • Preventative Measures:

    • Solvent Selection: Whenever possible, use high-purity, dry aprotic solvents (e.g., DMSO, DMF, Acetonitrile).

    • Fresh Solutions: Prepare aqueous solutions immediately before use. Do not store stock solutions in aqueous buffers for extended periods.

    • pH Control: If an aqueous environment is unavoidable, maintain a slightly acidic pH (e.g., pH 4-6) to minimize the rate of base-catalyzed hydrolysis.

    • Low Temperature: Perform manipulations at low temperatures (e.g., on ice) to reduce the reaction rate.

Q2: My experimental results are inconsistent, and I notice a higher rate of degradation when experiments are performed on an open bench under bright laboratory lights. Could light be a factor?

A2: Yes, photodegradation is a significant concern. The propionylphenyl group is an aromatic ketone, a class of compounds well-known for their photochemical reactivity.[5][6] Upon absorption of UV or even high-energy visible light, the ketone can be excited to a triplet state. This highly reactive species can then undergo various reactions, including photoreduction or the generation of radical species, leading to a complex mixture of degradation products.[7][8]

Causality & Prevention:

  • Mechanism: Aromatic ketones can act as photosensitizers.[6] The excited ketone can abstract a hydrogen atom from a solvent molecule or another compound, initiating a radical chain reaction. This can lead to the formation of pinacols (diols) or other reduction products.[7]

  • Preventative Measures:

    • Protect from Light: Store both solid material and solutions in amber glass vials or containers wrapped in aluminum foil.[9]

    • Controlled Environment: Conduct experimental procedures under yellow light or in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting, which emits UV radiation.

    • Inert Atmosphere: For sensitive, long-term experiments, degassing solvents and working under an inert atmosphere (Nitrogen or Argon) can prevent photo-oxidative processes.[5]

Q3: My solid material has developed a yellowish tint over time, and I'm concerned about its purity. What are the optimal storage conditions for the solid compound?

A3: The yellowing of the solid compound suggests slow degradation, which can occur even in the solid state if not stored properly. The primary culprits are ambient moisture and light.

Causality & Prevention:

  • Moisture: Even small amounts of adsorbed water on the surface of the crystals can lead to slow hydrolysis over time.

  • Light & Air: Chronic exposure to light can cause surface-level photodegradation. While slower than in solution, it is cumulative. Oxidative degradation is also a possibility.

  • Preventative Measures:

    • Container: Store the solid in a tightly sealed, airtight container.[10][11]

    • Environment: Keep the container in a dark, cool, and dry place. A desiccator charged with a desiccant like silica gel is highly recommended to protect against moisture.

    • Inert Gas: For long-term archival storage, placing the vial inside a larger, sealed container that has been flushed with an inert gas like argon or nitrogen provides the best protection.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.

Parent 2-chloro-N-(4-propionylphenyl)acetamide Hydrolysis_Product 2-hydroxy-N-(4-propionylphenyl)acetamide Parent->Hydrolysis_Product Hydrolysis (+ H2O / OH⁻) Photo_Product Photodegradation Products (e.g., reduced ketone, radicals) Parent->Photo_Product Photodegradation (UV/Visible Light)

Caption: Primary degradation pathways for the target compound.

start Degradation Observed? solid_or_solution Solid or Solution? start->solid_or_solution Yes solid_node Solid State Degradation solid_or_solution->solid_node Solid solution_node Degradation in Solution solid_or_solution->solution_node Solution check_storage Review Storage: - Airtight container? - Dark & Cool? - Desiccated? solid_node->check_storage solvent_type Aqueous/Protic Solvent? solution_node->solvent_type hydrolysis_likely Probable Hydrolysis solvent_type->hydrolysis_likely Yes light_exposure Exposed to Light? solvent_type->light_exposure No hydrolysis_solution Action: - Use dry aprotic solvent - Prepare fresh - Control pH (4-6) - Use low temp hydrolysis_likely->hydrolysis_solution photo_likely Probable Photodegradation light_exposure->photo_likely Yes photo_solution Action: - Use amber vials - Work under yellow light - Protect from light photo_likely->photo_solution

Caption: A logical workflow for troubleshooting degradation issues.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions?

    • A summary is provided in the table below.

FormTemperatureAtmosphereLight ConditionContainer
Solid 2-8°C (Refrigerated)Dry (Desiccator)DarkTightly sealed, airtight vial
Solution (Aprotic) ≤ -20°C (Frozen)Inert (Ar/N₂)DarkTightly sealed, amber vial
Solution (Aqueous) Not Recommended for StorageN/AN/APrepare fresh before use
  • What analytical technique is best for monitoring stability?

    • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method. A mass spectrometry (MS) detector is highly recommended for identifying the exact mass of degradation products, confirming, for example, the conversion of the chloro- moiety (mass increase of 1 Da for -Cl to -OH, considering isotopes) to a hydroxyl group.[12]

  • Which solvents should I absolutely avoid for storage?

    • Avoid storing the compound in any basic solutions (e.g., buffers with pH > 8) or solutions containing other strong nucleophiles (e.g., amines, thiols), as they will rapidly displace the chloride.[2] Also, avoid long-term storage in protic solvents like methanol or water.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol is designed to minimize degradation during the preparation of a stock solution for experimental use.

  • Preparation: Allow the solid 2-chloro-N-(4-propionylphenyl)acetamide to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.

  • Solvent Choice: Select a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Weighing: Weigh the required amount of solid in a clean, dry weighing vessel.

  • Dissolution: Add the solvent to the solid and vortex or sonicate briefly at room temperature until fully dissolved. Perform this step in a location protected from direct, bright light.

  • Storage: Aliquot the stock solution into smaller-volume amber glass vials with airtight caps. Flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Final Storage: Store the aliquots at -20°C or -80°C for long-term use. For daily use, an aliquot can be kept at 2-8°C for a short period (stability should be verified), but always protect it from light.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol helps to definitively identify degradation products and assess the compound's stability under various stress conditions.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add 1N HCl to a sample aliquot to a final concentration of 0.1N. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 1N NaOH to a sample aliquot to a final concentration of 0.1N. Keep at room temperature and monitor every hour, as degradation is expected to be rapid.[1][4]

    • Oxidative Degradation: Add 3% hydrogen peroxide to a sample aliquot. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat a sample aliquot (in a sealed vial) at 80°C for 48 hours, protected from light.

    • Photodegradation: Expose a sample aliquot in a clear glass vial to a photostability chamber with a UV light source (e.g., consistent with ICH Q1B guidelines) for 24 hours.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC-MS to identify and quantify the degradation products formed under each condition.

References

  • Krieger, R. I., & Knowlton, R. G. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • Curtis, H. C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest Dissertations Publishing. [Link]

  • Poter, A. M., & O'Connor, S. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4763-4768. [Link]

  • Jankowska, N., et al. (2018). Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. Chemistry – A European Journal, 24(50), 13132-13136. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet. [Link]

  • Krieger, R. I., & Knowlton, R. G. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Krieger, R. I., & Knowlton, R. G. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. [Link]

  • Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Cohen, S. G., & Cohen, J. I. (1967). The photoreactions of aromatic ketones with arylamines. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Zimmerman, L. R., et al. (2005). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

Sources

Technical Support Center: Process Scale-Up for 2-chloro-N-(4-propionylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 2-chloro-N-(4-propionylphenyl)acetamide . This guide addresses the specific challenges encountered when transitioning this acylation reaction from gram-scale discovery to kilogram-scale process development.

While the reaction between 4'-aminopropiophenone (PAPP) and chloroacetyl chloride is a classic Schotten-Baumann type transformation, the scale-up presents distinct thermodynamic and impurity risks. This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch failure at scale.

Module 1: Thermodynamics & Addition Protocol

The Issue: "My internal temperature spikes uncontrollably during addition, leading to dark reaction mixtures."

Technical Insight: The reaction of chloroacetyl chloride with an aniline is highly exothermic. At scale, the surface-area-to-volume ratio decreases, making passive heat dissipation inefficient. A temperature spike (>20°C) promotes two failures:

  • Decomposition: Chloroacetyl chloride degrades, releasing HCl gas rapidly.

  • Side Reactions: Higher temperatures favor the attack of the aniline on the alkyl chloride site (alkylation) rather than the carbonyl (acylation), or the formation of "bis-acylated" impurities.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Rapid Temp Spike (>5°C/min) Dosing rate exceeds cooling capacity.Stop addition immediately. Allow system to cool to 0°C. Resume at 50% of previous flow rate.
Fuming/Gas Evolution Moisture ingress or thermal decomposition.Check nitrogen sweep. Ensure reactor is sealed. If temp is high, this is HCl release; increase condenser efficiency.
Dark/Tar Formation Localized hot-spots at addition point.Increase stirring speed (RPM). Ensure the addition dip-tube is submerged and not dripping onto the wall.

Visual Workflow: Controlled Addition Logic

ReactionLogic Start Start Addition (Target: 0-5°C) CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Decision Is Ti > 10°C? CheckTemp->Decision Pause PAUSE Addition Increase Jacket Cooling Decision->Pause Yes Continue Continue Dosing (Rate: 10 mL/min) Decision->Continue No Pause->CheckTemp Wait 5 min Continue->CheckTemp Complete Addition Complete Warm to RT Continue->Complete Vol = Target

Figure 1: Logic loop for controlling exothermic addition of acid chlorides. Adhering to this loop prevents thermal runaway and impurity formation.

Module 2: Stoichiometry, Reagents & Purity

The Issue: "I am seeing a persistent impurity at RRT 1.2 or unreacted starting material despite adding excess acid chloride."

Technical Insight: The purity profile is dictated by the base used to scavenge the HCl byproduct.

  • Triethylamine (TEA): Standard, but TEA·HCl salts are voluminous and can trap reactants, creating a "slurry" that impedes stirring.

  • Pyridine: Often yields a cleaner profile but is harder to remove.

  • Inorganic Bases (K₂CO₃): Used in biphasic systems (Schotten-Baumann), but risk hydrolysis of the chloroacetyl chloride if the phases aren't mixed vigorously.

Critical Warning on Starting Material (PAPP): 4'-Aminopropiophenone is a potent methaemoglobin inducer (used as a vertebrate pesticide). Unlike standard anilines, exposure to the solid dust can be acutely toxic. Strict containment (isolator/glovebox) is required during weighing. [1, 2]

Protocol: 100g Scale-Up (Anhydrous Route)

  • Setup: 2L Reactor, Nitrogen atmosphere, Overhead stirrer.

  • Charge:

    • 100g 4'-Aminopropiophenone (0.67 mol).

    • 1.0 L Dichloromethane (DCM) (anhydrous).

    • 81.4g (112 mL) Triethylamine (1.2 eq).

  • Cool: Chill mixture to 0–5°C.

  • Addition:

    • Charge 83.2g (0.74 mol, 1.1 eq) Chloroacetyl Chloride into a pressure-equalizing dropping funnel.

    • Dilute the acid chloride with 100mL DCM to prevent localized heating.

    • Add dropwise over 60-90 minutes, maintaining T < 10°C.

  • Reaction: Warm to Room Temp (20-25°C) and stir for 2 hours.

  • IPC (In-Process Control): Check HPLC. Target: <1% Starting Material.

Impurity Troubleshooting Tree

ImpurityTree Problem Impurity Detected on HPLC Type Identify Retention Time (RT) Problem->Type Early Early Eluting (Polar) Type->Early Late Late Eluting (Non-Polar) Type->Late Hydrolysis Chloroacetic Acid (Hydrolysis) Early->Hydrolysis Bis Bis-Acylated / Dimer Late->Bis Sol1 Cause: Wet Solvent/Atmosphere Fix: Dry solvents, N2 purge Hydrolysis->Sol1 Sol2 Cause: High Temp / Excess Base Fix: Strict 0°C control, reduce base Bis->Sol2

Figure 2: Diagnostic tree for identifying and resolving common impurities based on HPLC retention behavior.

Module 3: Workup & Isolation

The Issue: "Filtration is slow, and the product contains trapped salts."

Technical Insight: The reaction generates stoichiometric amounts of Triethylamine Hydrochloride (TEA·HCl). If you filter directly from DCM, the salts may be fine and clog the filter, or the product might co-precipitate.

Optimized Workup (Aqueous Wash + Crystallization): Do not rely on direct filtration of the reaction mixture for high purity.

  • Quench: Add 500 mL water to the reaction mixture (mild exotherm).

  • Phase Split: Agitate for 15 mins, settle, and separate the organic (DCM) layer. The TEA·HCl salt stays in the water.

  • Wash: Wash DCM layer with:

    • 1x 300 mL 1M HCl (removes unreacted aniline).

    • 1x 300 mL Saturated NaHCO₃ (removes chloroacetic acid).

    • 1x 300 mL Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Recrystallization: If purity is <98%, recrystallize from Ethanol or MTBE/Heptane . [3, 4]

Solvent Selection Table

Solvent SystemProsConsRecommendation
DCM (Reaction) High solubility for reactants; easy workup.Halogenated waste; volatile.Primary Choice
Acetone (Reaction) Greener; product often precipitates out.Can react with acid chloride if hot; difficult to wash out salts.Secondary
Ethanol (Cryst.) Excellent purification power.Reacts with acid chloride (cannot use for reaction).Best for Purification
Module 4: Safety & Compliance (FAQ)

Q: Can I use 4-aminoacetophenone protocols for this molecule? A: Yes, the chemistry is nearly identical. However, the propionyl group adds slight lipophilicity. Adjust crystallization solvent ratios (slightly more non-polar solvent may be needed compared to the acetophenone analog).

Q: The acid chloride is fuming in the bottle. Is it safe? A: Chloroacetyl chloride hydrolyzes in moist air to release HCl gas (white fumes). If the liquid is dark or contains solids, it has polymerized/degraded. Discard and use fresh reagent. Degraded reagent leads to "black tar" batches.

Q: What is the major safety hazard? A:

  • Chloroacetyl Chloride: Severe lachrymator and corrosive.[1] Causes immediate eye damage. [5]

  • 4'-Aminopropiophenone (PAPP): Specific target organ toxicity (blood). Induces methaemoglobinaemia.[2] Antidote: Methylene Blue.[2] Ensure medical protocols are in place before handling >10g. [1, 6]

References
  • Envirolink. (2025). Review PAPP toxicology and ecotoxicology. Retrieved from [Link]

  • Organic Syntheses. (2013).[3] Working with Hazardous Chemicals: Acylation with Chloroacetyl Chloride. Org. Synth. 2013, 90, 74-86.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and structure of 2-chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-(4-propionylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(4-propionylphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this key chemical intermediate. Our goal is to provide not just a protocol, but a deep, field-tested understanding of the reaction's nuances, enabling you to troubleshoot common issues and optimize your synthetic strategy.

The synthesis of 2-chloro-N-(4-propionylphenyl)acetamide is fundamentally a nucleophilic acyl substitution. The reaction involves the acylation of the primary amine, 4'-aminopropiophenone (also known as 4-propionylaniline), with the highly reactive electrophile, chloroacetyl chloride. While straightforward in principle, success is contingent on careful control of reaction parameters to mitigate side reactions and ensure high purity of the final product.

Overall Synthesis Scheme

The core transformation is the formation of an amide bond between 4'-aminopropiophenone and chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products A 4'-Aminopropiophenone A->P B Chloroacetyl Chloride B->P C 2-chloro-N-(4-propionylphenyl)acetamide D Base•HCl Salt P->R Base, Solvent R->C R->D

Caption: General reaction scheme for the N-acylation.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yield is the most frequently reported issue and typically stems from one of four areas:

  • Moisture Sensitivity of Chloroacetyl Chloride: Chloroacetyl chloride is extremely reactive and hydrolyzes rapidly upon contact with water or atmospheric moisture to form chloroacetic acid and HCl.[1][2] This side reaction consumes your acylating agent, directly reducing the potential yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Chloroacetyl chloride should be a fresh, clear, colorless to slightly yellow liquid; if it is cloudy or has significant color, it may have decomposed.[1]

  • Ineffective HCl Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl).[3] If not neutralized, the HCl will protonate the starting amine (4'-aminopropiophenone), forming an unreactive ammonium salt and effectively halting the reaction.

    • Solution: Use at least one equivalent of a suitable base. Tertiary amines like triethylamine (TEA) or pyridine are common choices in organic solvents.[4][5] Ensure the base is added before or concurrently with the chloroacetyl chloride.

  • Poor Temperature Control: The acylation reaction is highly exothermic. An uncontrolled temperature increase can lead to the formation of dark, tarry byproducts and promote decomposition of both reactants and the product.

    • Solution: The addition of chloroacetyl chloride should be performed slowly and dropwise, while maintaining the reaction temperature at 0-5 °C using an ice bath.[5] This allows for the dissipation of heat and minimizes side reactions.

  • Product Loss During Workup: The product and the common byproduct, triethylamine hydrochloride, can have challenging solubilities, leading to losses during extraction or filtration.

    • Solution: After the reaction, a common procedure involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities like chloroacetic acid, and finally a brine wash.[6] If the product precipitates, ensure it is thoroughly washed with cold water to remove the water-soluble hydrochloride salt.

Question 2: My final product is impure, showing multiple spots on TLC analysis. What are these impurities?

Answer: Besides unreacted starting materials, several side products can form. Understanding them is key to prevention and purification.

G cluster_polymer Start Amine + Chloroacetyl Chloride Product Desired Product Start->Product Main Path (Base, Anhydrous) Hydrolysis Chloroacetic Acid Start->Hydrolysis Trace H₂O Unreacted Unreacted Amine Start->Unreacted Incomplete Reaction Polymer Dimer/Polymer Product->Polymer Product + Amine

Caption: Main reaction pathway versus common side reactions.

  • Unreacted 4'-Aminopropiophenone: This is common if less than one equivalent of chloroacetyl chloride was active (due to hydrolysis) or if the reaction was incomplete.

  • Chloroacetic Acid: The hydrolysis product of chloroacetyl chloride.[7] It can typically be removed with a basic aqueous wash (e.g., NaHCO₃).

  • Dimer/Polymer Formation: The product, 2-chloro-N-(4-propionylphenyl)acetamide, is itself an alkylating agent due to the reactive C-Cl bond. It can react with a molecule of the starting amine (4'-aminopropiophenone) in an Sₙ2 reaction. This is more likely to occur if the reaction is overheated or if a large excess of the amine is present.

  • Diacylated Product: While sterically less favorable, it is possible for the nitrogen of the newly formed amide to be acylated a second time, particularly under harsh conditions. This is generally a minor impurity.

Question 3: I am having difficulty purifying my product. It oils out during recrystallization. What should I do?

Answer: Oiling out is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent.

  • Solvent Selection: The key is finding a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For N-aryl acetamides, common recrystallization solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexane systems.[5]

  • Technique:

    • Dissolve the crude product in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

    • Slowly add a "poor" solvent (e.g., water or hexane) dropwise to the hot solution until persistent cloudiness is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed.

    • If it still oils out, try redissolving the oil in the hot solvent mixture and scratching the inside of the flask with a glass rod to induce crystallization.

  • Alternative Purification: If recrystallization fails, column chromatography is a reliable alternative. A typical mobile phase would be a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of this N-acylation reaction?

A: The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

G cluster_steps Reaction Mechanism node1 Step 1: Nucleophilic Attack Amine nitrogen attacks the electrophilic carbonyl carbon. node2 Step 2: Tetrahedral Intermediate A transient, negatively charged intermediate is formed. node1->node2 node3 Step 3: Elimination of Leaving Group The carbonyl bond reforms, expelling the chloride ion. node2->node3 node4 Step 4: Deprotonation Base removes the proton from the nitrogen, yielding the final amide. node3->node4

Caption: Step-wise mechanism of nucleophilic acyl substitution.

The lone pair of electrons on the nitrogen atom of 4'-aminopropiophenone acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[8] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. Finally, a base removes the proton from the nitrogen atom to yield the neutral amide product and the base's hydrochloride salt.

Q: Why is a base essential, and how do I choose the right one?

A: A base is critical to neutralize the HCl generated during the reaction. Without it, the reaction will stop as the starting amine becomes protonated.[3]

Base TypeExamplesProsCons
Tertiary Amines Triethylamine (TEA), Pyridine, DBUSoluble in organic solvents; effective.Can be difficult to remove; pyridine has a strong odor; can sometimes catalyze side reactions.[4]
Inorganic Bases K₂CO₃, Na₂CO₃, NaHCO₃Inexpensive; easily removed by filtration.Often have poor solubility in organic solvents, leading to slower, heterogeneous reactions. Best suited for biphasic (Schotten-Baumann) conditions.[3]

Recommendation: For most small-scale lab syntheses in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), triethylamine is the most common and effective choice.

Q: What are the critical safety precautions for handling chloroacetyl chloride?

A: Chloroacetyl chloride is a hazardous substance that requires strict safety protocols.

  • Corrosive: It causes severe burns to the skin, eyes, and respiratory tract.[9][10]

  • Lachrymator: Its vapors are extremely irritating to the eyes.[9]

  • Water Reactive: It reacts violently with water to produce corrosive gases (HCl) and chloroacetic acid.[2][7]

  • Toxic: It is toxic if inhaled, swallowed, or absorbed through the skin.[11]

Mandatory Precautions:

  • Always handle chloroacetyl chloride in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[11]

  • Have an emergency eyewash and safety shower readily accessible.

  • Quench any excess chloroacetyl chloride slowly and carefully with a suitable alcohol (like isopropanol) before disposal. NEVER quench with water directly.[2]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-chloro-N-(4-propionylphenyl)acetamide.

Materials:

  • 4'-Aminopropiophenone (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)[1]

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Dissolution: Dissolve 4'-aminopropiophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system.

References

  • BenchChem. (2025). 4'-Aminopropiophenone | 70-69-9.
  • ChemicalBook. (2026). Chloroacetyl chloride | 79-04-9.
  • PubChem. (2002). Chloroacetyl chloride | ClCH2COCl | CID 6577.
  • Kantilal Shah & Co. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • NOAA. (n.d.). CHLOROACETYL CHLORIDE - CAMEO Chemicals.
  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.
  • CAMEO Chemicals. (n.d.). CHLOROACETYL CHLORIDE.
  • Inchem.org. (1998). ICSC 0845 - CHLOROACETYL CHLORIDE.
  • Organic Syntheses. (2013). Working with Hazardous Chemicals.
  • CDH Fine Chemical. (n.d.). Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Vaia. (n.d.). Aniline on reaction with acetyl chloride gives: (a) Phenol (b) Acetamide (c) Acetanilide (d) Benzene.
  • PMC. (n.d.). 2-Chloro-N-(4-sulfamoylphenyl)acetamide.

Sources

Validation & Comparative

biological activity of 2-chloro-N-(4-propionylphenyl)acetamide vs other acetamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental applications of 2-chloro-N-(4-propionylphenyl)acetamide (also known as 4'-propionyl-2-chloroacetanilide).

Executive Summary & Compound Identity

2-chloro-N-(4-propionylphenyl)acetamide is a functionalized acetanilide derivative characterized by two distinct pharmacophores: an electrophilic


-chloroacetamide  motif and a para-propionyl  ketone group.

While often categorized primarily as a high-value synthetic intermediate for bioactive heterocycles (thiazoles, oxazoles), the compound itself possesses intrinsic biological activity driven by its alkylating capability. It serves as a "privileged scaffold" in medicinal chemistry, balancing direct antimicrobial potential against its role as a precursor for more selective kinase and cholinesterase inhibitors.

Chemical Identity[1]
  • IUPAC Name: 2-chloro-N-(4-propionylphenyl)acetamide

  • Common Aliases: 4'-Propionyl-2-chloroacetanilide;

    
    -Chloro-4-propionylacetanilide
    
  • Molecular Formula:

    
    
    
  • Key Pharmacophores:

    • Electrophilic Warhead:

      
      -Chloroamide (Covalent cysteine modification).
      
    • Lipophilic Tail: Propionyl group (Enhanced membrane permeability vs. acetyl analogs).

Mechanism of Action (MOA)

The biological activity of this compound is distinct from non-chlorinated acetamides (like Acetaminophen). Its mechanism is bifurcated into direct electrophilic attack and non-covalent binding .

A. Direct Alkylation (The "Warhead" Effect)

The


-carbon, flanked by the electron-withdrawing chlorine and carbonyl oxygen, is highly susceptible to nucleophilic attack.
  • Target: Thiol (-SH) groups of cysteine residues in microbial enzymes (e.g., synthases, dehydrogenases).

  • Result: Irreversible covalent inhibition leading to metabolic disruption and cell death.

B. Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the molecule and their biological impact.

MOA_Pathway Compound 2-chloro-N-(4-propionylphenyl)acetamide Warhead α-Chloro Linker (Electrophilic Center) Compound->Warhead Contains Tail p-Propionyl Group (Lipophilic Domain) Compound->Tail Contains Core Aniline Ring (π-π Stacking) Compound->Core Contains Target_Enz Microbial Enzymes (Cys-SH residues) Warhead->Target_Enz Alkylation (SN2) Membrane Cell Membrane Permeability Tail->Membrane Enhances Entry Core->Target_Enz Binding Affinity

Figure 1: Pharmacophore dissection of 2-chloro-N-(4-propionylphenyl)acetamide showing the dual role of the electrophilic chloro-linker and the lipophilic propionyl tail.

Comparative Biological Performance[2]

A. Vs. Non-Chlorinated & Other Analogs

The presence of the chlorine atom is the binary switch between "analgesic/antipyretic" behavior (typical of acetanilides) and "antimicrobial/cytotoxic" behavior.

Feature2-Chloro-N-(4-propionylphenyl)acetamideAcetaminophen (Paracetamol)2-Chloro-N-phenylacetamide
Structure Cl-CH₂-CO-NH-Ar-CO-EtHO-Ar-NH-CO-CH₃Cl-CH₂-CO-NH-Ph
Primary Activity Antimicrobial / Intermediate Analgesic / AntipyreticAntifungal / Herbicide
Mechanism Covalent Alkylation (Cys)COX Inhibition (Peroxidase site)Alkylation / VLCFA inhibition
Bacterial Inhibition Moderate to High (Gram +/-)NegligibleModerate
Toxicity Moderate (Irritant/Alkylator)Hepatotoxic (metabolite driven)High (Contact allergen)
Lipophilicity High (Propionyl > Acetyl)Low (Hydroxyl group)Moderate
B. The "Propionyl" Advantage

Comparing the Propionyl (Ethyl ketone) derivative vs. the Acetyl (Methyl ketone) derivative:

  • Lipophilicity: The propionyl group adds a methylene (-CH₂-) unit, increasing LogP. This enhances passive diffusion across the lipid-rich bacterial cell walls (especially Gram-negative outer membranes).

  • Steric Bulk: The ethyl group is bulkier, which may slightly reduce binding in very tight enzymatic pockets compared to the acetyl analog, but generally improves bioavailability.

C. Precursor vs. Product (The Thiazole Transformation)

This compound is most frequently cited as a precursor. The cyclization with thioureas yields aminothiazoles , which drastically changes the bioactivity profile.

MetricPrecursor (Chloroacetamide)Product (Aminothiazole Derivative)
Selectivity Low (General Alkylator)High (Specific Kinase/Enzyme target)
Potency (MIC) 25 - 100 µg/mL< 10 µg/mL (Often 10x more potent)
Stability Reactive (Hydrolyzable)Stable Heterocycle

Experimental Protocols

Protocol A: Synthesis Verification (Purity Check)

Before biological testing, the integrity of the


-chloro group must be verified, as it degrades via hydrolysis.
  • Reagents: 4-Propionylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Condition:

    
     to RT, stir 4-6 hours.
    
  • Workup: Wash with 1N HCl (remove amine), then

    
    . Recrystallize from Ethanol.
    
  • QC Check:

    
     must show a singlet at 
    
    
    
    ppm (2H,
    
    
    ). If this peak is split or shifted, hydrolysis has occurred.
Protocol B: Antimicrobial Susceptibility (Agar Well Diffusion)

Standardized for Chloroacetamides

Materials:

  • Muller-Hinton Agar (MHA).

  • Test strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Positive Control: Ciprofloxacin (5 µ g/well ).

  • Negative Control: DMSO (Solvent).

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Seeding: Swab MHA plates uniformly.

  • Well Creation: Punch 6mm wells using a sterile cork borer.

  • Loading: Add 50 µL of test compound (dissolved in DMSO) at concentrations of 100, 50, and 25 µg/mL .

  • Incubation:

    
     for 24 hours.
    
  • Analysis: Measure Zone of Inhibition (ZOI) in mm.

    • Target Performance: >12mm indicates significant activity for this class.

Protocol C: Cytotoxicity Screening (MTT Assay)

Since this is an alkylating agent, distinguishing between antimicrobial and cytotoxic effects is crucial.

  • Cell Line: HEK293 (Normal kidney) or HeLa (Cancer).

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat with serial dilutions (

    
    ) for 48h.
    
  • Development: Add MTT reagent (

    
    ), incubate 4h. Dissolve formazan in DMSO.
    
  • Readout: Absorbance at 570 nm. Calculate

    
    .
    
    • Note: A safe therapeutic window requires Bacterial MIC < Cytotoxic

      
      .
      

Synthesis & Application Workflow

The following diagram details the logical flow from the acetamide intermediate to high-value biological data, highlighting the critical "Decision Point" where the compound is either tested directly or cyclized.

Workflow Start Start: 4-Propionylaniline Reaction Reaction: + Chloroacetyl Chloride (Base/DCM, 0°C) Start->Reaction Product PRODUCT: 2-chloro-N-(4-propionylphenyl)acetamide Reaction->Product Decision DECISION POINT Product->Decision Path_A Path A: Direct Screening (Antimicrobial/Cytotoxic) Decision->Path_A Evaluate Intrinsic Activity Path_B Path B: Cyclization (+ Thioureas/Thioamides) Decision->Path_B Synthesize Heterocycles Result_A Outcome A: Moderate Activity (General Alkylating Agent) Path_A->Result_A Result_B Outcome B: High Potency (Thiazole/Oxazole Derivatives) Path_B->Result_B

Figure 2: Workflow illustrating the dual utility of the compound as both a testable drug candidate and a synthetic precursor.

References

  • Abdel-Latif, E., et al. (2020).[1] Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. Link

  • Cordeiro, R., et al. (2020).[2][3] Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. MDPI / NIH. Link

  • Edupuganti, R., et al. (2017).[4] Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1.[4] Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[5] 2-chloro-N-(2-phenylpropyl)acetamide: Structure and Activity Profile. Link

  • JournalNX. (2020).[3][6] Chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. Link

Sources

alternative synthesis routes for 2-chloro-N-(4-propionylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthesis Guide: Optimizing the Production of 2-chloro-N-(4-propionylphenyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

2-chloro-N-(4-propionylphenyl)acetamide is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of thiazole-based inhibitors and


-adrenergic receptor antagonists. Its structural core—an acetanilide scaffold featuring a reactive 

-chloro moiety and a para-propionyl group—makes it a versatile electrophile for heterocycle formation (e.g., Hantzsch thiazole synthesis).

This guide objectively compares three distinct synthesis routes ranging from traditional laboratory-scale methods to green, scalable alternatives. The selection of the optimal route depends heavily on available equipment, scale (mg vs. kg), and tolerance for chlorinated solvents.

The Target Molecule[1][2][3]
  • IUPAC Name: 2-chloro-N-(4-propionylphenyl)acetamide[1]

  • Molecular Formula:

    
    
    
  • Key Reactivity: The

    
    -chloro position is highly susceptible to nucleophilic attack (e.g., by thioamides or amines), while the amide bond provides stability and hydrogen-bonding potential.
    

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics of the three primary methodologies.

MetricRoute A: Classical Acylation Route B: Green/Biphasic (Schotten-Baumann) Route C: Acid Coupling (Avoids Acid Chloride)
Reagents Chloroacetyl chloride, TEAChloroacetyl chloride,

or

Chloroacetic acid, T3P or DCC
Solvent DCM or THF (Anhydrous)Acetone/Water or EtOAc/WaterEtOAc or DMF
Yield High (85-95%)Moderate-High (80-90%)Moderate (70-85%)
Reaction Time Fast (1-3 h)Fast (1-4 h)Slow (12-24 h)
Purification Wash + RecrystallizationFiltration (Precipitation)Column Chromatography often required
Scalability Moderate (Exotherm control)High (Excellent heat management)Low (Cost of coupling agents)
Atom Economy Moderate (HCl byproduct)Moderate (Salt waste)Low (Urea byproducts if DCC used)

Detailed Experimental Protocols

Route A: The Benchmark (Anhydrous Acylation)

Context: This is the standard laboratory method. It provides the highest purity but requires anhydrous conditions and chlorinated solvents.

Mechanism: Nucleophilic acyl substitution. The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride. Triethylamine (TEA) acts as a proton scavenger to neutralize the HCl generated.

Protocol:

  • Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminopropiophenone (10.0 mmol, 1.49 g) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve Chloroacetyl chloride (11.0 mmol, 0.88 mL) in DCM (5 mL) and add it dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Wash the reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA, followed by Sat.

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (8:2) to yield off-white crystals.[2]

Route B: The Green Alternative (Modified Schotten-Baumann)

Context: Ideal for scale-up and avoiding toxic bases like pyridine/TEA. It utilizes inorganic bases in a biphasic system.

Protocol:

  • Dissolution: In a 100 mL beaker, dissolve 4-aminopropiophenone (10.0 mmol) in Acetone (25 mL).

  • Buffer Prep: Prepare a solution of Potassium Carbonate (

    
    )  (15.0 mmol) in Water  (10 mL). Add this to the acetone solution.
    
  • Addition: Cool the biphasic mixture to 0-5°C. Add Chloroacetyl chloride (12.0 mmol) dropwise with vigorous stirring.

  • Precipitation: Stir for 1 hour. As the reaction proceeds, the product often precipitates out of the solution due to low solubility in the aqueous-acetone mix.

  • Isolation: Pour the mixture into ice water (100 mL). Filter the precipitate, wash thoroughly with water (to remove inorganic salts), and dry in a vacuum oven at 50°C.

Route C: Direct Coupling (Acid Chloride-Free)

Context: Used when handling corrosive acid chlorides is prohibited or when functional group tolerance is an issue.

Protocol:

  • Mixing: Dissolve 4-aminopropiophenone (10 mmol) and Chloroacetic acid (11 mmol) in Ethyl Acetate (40 mL).

  • Coupling Agent: Add T3P (Propylphosphonic anhydride) (50% w/w in EtOAc, 15 mmol) and Diisopropylethylamine (DIPEA) (25 mmol).

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup: Wash with water, 1M HCl, and brine. Evaporate solvent.[3]

  • Note: While safer, this route is significantly more expensive due to T3P/DIPEA.

Visualization of Workflows

Figure 1: Reaction Pathway Comparison

The following diagram illustrates the mechanistic divergence between the Acid Chloride route (A/B) and the Direct Coupling route (C).

ReactionPathways Start 4-Aminopropiophenone Intermediate1 Tetrahedral Intermediate Start->Intermediate1 + Acid Chloride (Base: TEA/K2CO3) ActivatedEster Activated Ester (T3P/DCC Adduct) Start->ActivatedEster + Coupling Agent (T3P/DCC) AcidChloride Chloroacetyl Chloride AcidChloride->Intermediate1 Product 2-chloro-N-(4-propionylphenyl)acetamide Intermediate1->Product - HCl Acid Chloroacetic Acid Acid->ActivatedEster ActivatedEster->Product - Urea/Byproduct

Caption: Mechanistic comparison showing the direct acylation (top) vs. activation-coupling (bottom) pathways.

Figure 2: Purification Decision Tree

Choosing the correct workup is vital for yield preservation.

PurificationLogic Start Crude Reaction Mixture SolventCheck Is Solvent Water-Miscible? (Acetone/THF) Start->SolventCheck Precipitation Pour into Ice Water SolventCheck->Precipitation Yes (Route B) Extract Liquid-Liquid Extraction (DCM/EtOAc) SolventCheck->Extract No (Route A) Filter Vacuum Filtration Precipitation->Filter Recryst1 Recrystallize (EtOH/H2O) Filter->Recryst1 Wash Acid/Base Wash Cycle Extract->Wash Dry Dry & Concentrate Wash->Dry Recryst2 Recrystallize (Toluene/Hexane) Dry->Recryst2

Caption: Decision logic for isolating the target amide based on the reaction solvent system.

Critical Quality Attributes (CQA)

To validate the synthesis, the following analytical benchmarks must be met. Note that while specific literature on the propionyl derivative is less abundant than the acetyl analog, the physicochemical properties are highly correlated.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 145–155 °C (Based on homologous series trends; p-acetyl analog melts ~148°C, p-methyl ~164°C).

  • 1H NMR (DMSO-d6, 400 MHz) Diagnostic Signals:

    • 
       10.4 ppm (s, 1H, -NH-): Amide proton.
      
    • 
       7.9 ppm (d, 2H): Aromatic protons ortho to ketone.
      
    • 
       7.7 ppm (d, 2H): Aromatic protons ortho to amide.
      
    • 
       4.3 ppm (s, 2H, 
      
      
      
      ): Characteristic singlet.
    • 
       2.9 ppm (q, 2H) & 1.1 ppm (t, 3H): Propionyl ethyl group.
      

References

  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2024). Reactions of N-Chloroacetylation of Toluidine Isomers. Austrian Journal of Technical and Natural Sciences. Retrieved from [Link]

Sources

Establishing the Purity of Synthesized 2-chloro-N-(4-propionylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates, 2-chloro-N-(4-propionylphenyl)acetamide serves as a critical electrophilic scaffold. Its dual reactivity—stemming from the


-chloroamide (alkylating potential) and the aryl ketone (condensation potential)—makes it a valuable precursor for heterocycle formation, including thiazoles and quinazolines.

However, this dual functionality introduces specific impurity risks. The "purity" of this compound is not a single metric but a composite profile. This guide compares three distinct analytical strategies—HPLC-UV , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to establish a self-validating purity standard where no commercial reference material may exist.

The Core Challenge

Unlike commodity chemicals, newly synthesized intermediates often lack a certified reference standard. Relying solely on one method (e.g., HPLC area%) can be deceptive due to response factor variations. This guide advocates for a Multi-Modal Verification Strategy .

Synthesis Context & Impurity Profiling

To accurately assess purity, one must understand the genesis of impurities. The synthesis typically involves the N-acylation of 4-aminopropiophenone with chloroacetyl chloride .

DOT Diagram 1: Synthesis & Impurity Logic

This diagram maps the reaction pathway and identifies where specific impurities originate, guiding the choice of analytical method.

SynthesisPath Start 4-Aminopropiophenone (Starting Material) Reaction Acylation Reaction (DCM/Base, 0°C) Start->Reaction Reagent Chloroacetyl Chloride (Reagent) Reagent->Reaction Impurity3 Impurity C: Hydrolyzed Reagent (Chloroacetic Acid) Reagent->Impurity3 Moisture Product Target Product: 2-chloro-N-(4-propionylphenyl)acetamide Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Amine (Polar, Basic) Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: Bis-acylated Side Product (Non-polar) Reaction->Impurity2 Excess Reagent

Figure 1: Reaction pathway illustrating the origin of critical impurities (A, B, and C) relative to the target acetamide.

Comparative Analysis of Purity Assessment Methods

This section objectively compares three methodologies for establishing purity.

Method A: RP-HPLC (The Specificity Workhorse)

Best For: Routine batch release, detecting trace organic impurities.

  • Mechanism: Separation based on hydrophobicity using a C18 column. The target compound (amide) is moderately polar but less so than the starting amine.

  • Pros: High sensitivity (<0.05% impurity detection); separates structurally similar byproducts.

  • Cons: Requires a reference standard for absolute quantification (w/w%); relies on UV extinction coefficients which may differ between product and impurities.

Method B: 1H-qNMR (The Absolute Standard)

Best For: Establishing the "Primary Standard" purity value without an external reference.

  • Mechanism: Molar response is directly proportional to the number of nuclei. By adding a certified internal standard (e.g., Maleic Acid or TCNB) of known purity, the absolute weight-percent purity of the synthesized batch can be calculated.

  • Pros: Does not require a reference standard of the analyte; detects residual solvents (DCM, Ethanol) often invisible to UV.

  • Cons: Lower sensitivity than HPLC (LOQ ~0.5%); requires careful relaxation delay (

    
    ) optimization.
    
Method C: DSC / Melting Point (The Physical Check)

Best For: Quick confirmation of crystallinity and polymorphic form.

  • Mechanism: Measures the heat flow during phase transition. Impurities broaden the melting peak and lower the onset temperature (melting point depression).

  • Pros: Fast; requires no solvents; indicates solid-state stability.

  • Cons: Non-specific (cannot identify what the impurity is); thermal decomposition can mimic impurity effects.

Summary Data Comparison
FeatureRP-HPLC (UV)1H-qNMRDSC (Thermal)
Primary Output % Area (Relative Purity)% Weight (Absolute Purity)Onset Temp & Enthalpy
Limit of Detection High (~0.01%)Moderate (~0.1%)Low (>1%)
Reference Std Required? Yes (for w/w%)No (Internal Std used)No
Time per Run 15–30 min10–60 min30–60 min
Specificity ExcellentHighLow

Experimental Protocols

Synthesis & Purification (Prerequisite)

To generate the sample for analysis.

  • Reaction: Dissolve 4-aminopropiophenone (1.0 eq) in dry DCM. Add Triethylamine (1.2 eq). Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq). Stir at RT for 2 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3 (removes acid byproducts), then Brine. Dry over Na2SO4.

  • Purification (Crucial): Recrystallize from Ethanol/Water (4:1) .

    • Why? The amide product is typically less soluble in cold aqueous ethanol than the starting amine or chloroacetic acid, ensuring a sharp purification profile.

Method A: HPLC-UV Protocol

System: Agilent 1200 or equivalent with DAD. Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts/acids).

    • 2-15 min: 10%

      
       90% B (Linear gradient).
      
    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic) and 210 nm (Amide bond).

  • Acceptance Criteria: Main peak retention time ~8-10 min. No single impurity >0.5% Area.

Method B: qNMR Protocol (Self-Validation)

Instrument: 400 MHz NMR or higher. Solvent: DMSO-


 (Provides good solubility for both polar/non-polar segments).
  • Sample Prep: Accurately weigh ~10 mg of synthesized product (

    
    ) and ~5 mg of Maleic Acid  (Internal Standard, purity 
    
    
    
    , MW 116.07) into a vial. Dissolve in 0.6 mL DMSO-
    
    
    .
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Crucial: must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Target Signal: Aromatic protons of the product (4H, multiplet ~7.6-8.0 ppm) or the CH2-Cl singlet (~4.3 ppm).

    • Standard Signal: Maleic acid vinylic protons (2H, singlet ~6.2 ppm).

Analytical Decision Matrix & Visualization

How do you combine these methods? Use the following logic flow to certify a batch.

DOT Diagram 2: Purity Assessment Workflow

This decision tree guides the researcher from crude product to certified material.

PurityFlow Crude Crude Synthesized Solid TLC Step 1: TLC Screening (Check for unreacted amine) Crude->TLC Recryst Recrystallization (EtOH/H2O) TLC->Recryst Impurity Present HPLC Step 2: HPLC-UV (>98% Area?) Recryst->HPLC FailHPLC Re-Purify HPLC->FailHPLC No (<98%) qNMR Step 3: qNMR (Determine Absolute wt%) HPLC->qNMR Yes (>98%) FailHPLC->Recryst DSC Step 4: DSC/MP (Confirm Polymorph/Solvates) qNMR->DSC Certified CERTIFIED REFERENCE MATERIAL DSC->Certified

Figure 2: Sequential workflow for establishing the purity of the synthesized intermediate.

Conclusion & Recommendation

For 2-chloro-N-(4-propionylphenyl)acetamide , relying on a single melting point is insufficient due to the potential for similar-melting impurities.

The Recommended "Gold Standard" Protocol:

  • Screen with HPLC-UV to ensure no chromatographic impurities >0.5%.

  • Validate with qNMR (using Maleic Acid internal standard) to establish the absolute assay value (typically aiming for >98.0% w/w).

  • Characterize with DSC to fingerprint the solid state (Target MP range: ~135–145°C , inferred from structural analogs like 4-acetyl/nitro derivatives, but must be experimentally determined for this specific propionyl derivative).

This tripartite approach ensures the material is chemically pure, free of solvent, and physically stable for downstream drug development applications.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16227179, 2-chloro-N-(4-propylphenyl)acetamide. Retrieved from [Link]

  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. Molecules. Retrieved from [Link]

Sources

comparative analysis of 2-chloro-N-(4-propionylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 2-chloro-N-(4-propionylphenyl)acetamide Derivatives: Synthetic Utility and SAR Trends

Abstract This guide provides a comprehensive technical analysis of 2-chloro-N-(4-propionylphenyl)acetamide (also known as 4'-propionyl-2-chloroacetanilide), a versatile electrophilic scaffold used in medicinal chemistry.[1] We evaluate its role as a precursor for heterocycle synthesis (thiazoles, thiazolidinones) and as a core for amino-acetamide derivatives.[1] The guide compares the reactivity, physicochemical properties, and biological potential of its derivatives against analogous acetyl-substituted scaffolds, offering experimental protocols and structural insights for drug development.[1]

Introduction: The Scaffold Architecture

2-chloro-N-(4-propionylphenyl)acetamide is a bifunctional intermediate characterized by two reactive centers:

  • Electrophilic Alpha-Carbon: The carbon adjacent to the chlorine atom is highly susceptible to nucleophilic attack (SN2), making it an ideal site for introducing amines, thiols, or cyclization precursors.[1]

  • Para-Propionyl Group: This ketone moiety adds lipophilicity and steric bulk compared to the more common acetyl group, potentially influencing the pharmacokinetic profile (logP) and binding affinity of final derivatives.[1]

Key Applications:

  • Hantzsch Thiazole Synthesis: Reaction with thioamides/thioureas to form aminothiazoles.[1]

  • Nucleophilic Substitution: Synthesis of amino-acetamides (e.g., morpholine, piperazine derivatives) often explored for local anesthetic or analgesic activity.[1]

  • Covalent Inhibition: Potential use as a cysteine-targeting warhead in kinase inhibitors (though less common than acrylamides).[1]

Comparative Analysis of Derivatives

This section compares three primary classes of derivatives synthesized from the core scaffold.

Table 1: Structural and Functional Comparison of Derivative Classes
Derivative ClassReaction PartnerMechanismKey Structural FeaturePrimary Biological Application
Class A: Amino-acetamides Secondary Amines (e.g., Morpholine)SN2 SubstitutionTertiary amine at alpha-positionLocal Anesthetics, Anti-arrhythmics (Lidocaine analogs)
Class B: Aminothiazoles ThioureaHantzsch CyclizationThiazole ring fused to phenyl linkerAntimicrobial, Kinase Inhibition
Class C: Thiazolidinones ThiosemicarbazidesCyclocondensation4-Thiazolidinone ringAnti-inflammatory, COX Inhibition
Comparative SAR Insights (Propionyl vs. Acetyl)

Research often contrasts propionyl derivatives with their acetyl counterparts (derived from 4-aminoacetophenone).[1]

  • Lipophilicity: The extra methylene group in the propionyl chain increases logP by approximately 0.5 units, enhancing membrane permeability but potentially reducing water solubility.[1]

  • Metabolic Stability: The propionyl group is less prone to rapid reduction than the acetyl group in certain metabolic pathways, potentially extending half-life.[1]

  • Steric Effects: The ethyl group provides slightly more steric bulk, which can improve selectivity for hydrophobic binding pockets in enzymes like COX-2 or specific kinases.[1]

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Target: 2-chloro-N-(4-propionylphenyl)acetamide Reaction Type: Schotten-Baumann Acylation[1]

Materials:

  • 4-Aminopropiophenone (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)[1]

  • Triethylamine (TEA) or K2CO3 (1.5 eq)[1]

  • Dichloromethane (DCM) or Acetone (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminopropiophenone (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent bis-acylation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Wash the organic layer with water (2 x 30 mL), 5% HCl (to remove unreacted amine), and saturated NaHCO3.[1]

  • Purification: Dry over anhydrous Na2SO4, filter, and evaporate solvent. Recrystallize the solid residue from ethanol to yield white/off-white crystals.[1]

Validation Check:

  • Melting Point: Expected range 110-115°C (approximate, compare to literature for specific polymorphs).

  • NMR: Look for singlet at ~4.2 ppm (CH2Cl) and triplet/quartet for the propionyl ethyl group.[1]

Protocol 2: General Derivatization (Synthesis of Amino-acetamides)

Target: N-(4-propionylphenyl)-2-(morpholin-4-yl)acetamide

Methodology:

  • Mixing: Dissolve 2-chloro-N-(4-propionylphenyl)acetamide (1.0 eq) in acetonitrile or DMF.

  • Nucleophile Addition: Add Morpholine (2.0 eq) or Morpholine (1.0 eq) + K2CO3 (1.5 eq).[1]

  • Reflux: Heat the mixture to reflux (80°C) for 6-8 hours.

  • Isolation: Pour into ice-cold water. The solid product often precipitates.[1] Filter and wash with water.[1][2] If oil forms, extract with ethyl acetate.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from the core scaffold into three distinct bioactive classes.

G Start 4-Aminopropiophenone Core 2-chloro-N-(4-propionylphenyl) acetamide (The Scaffold) Start->Core Acylation (DCM, TEA, 0°C) Reagent + Chloroacetyl Chloride Reagent->Core DerivA Class A: Amino-acetamides (e.g., Morpholine derivs) Target: Local Anesthesia Core->DerivA + Sec. Amines (S_N2 Substitution) DerivB Class B: Aminothiazoles (via Hantzsch Synthesis) Target: Antimicrobial Core->DerivB + Thiourea (Cyclization) DerivC Class C: Thiazolidinones (via Thiosemicarbazides) Target: Anti-inflammatory Core->DerivC + Thiosemicarbazide (Cyclocondensation)

Caption: Synthetic divergence from the 4-aminopropiophenone precursor to three primary bioactive classes.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acylation and SN2 protocols).

  • PubChem. (n.d.).[1] 4'-Aminopropiophenone Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Karegoudar, P., et al. (2008).[1] Synthesis, antimicrobial and anti-inflammatory activities of some new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing 4-amino-3-mercapto-1,2,4-triazole moiety. European Journal of Medicinal Chemistry. (Cited for general methodology of modifying alpha-haloacetamides in medicinal chemistry).[1]

  • Gouda, M. A., et al. (2010).[1] Synthesis and antitumor evaluation of some new thiazole derivatives. European Journal of Medicinal Chemistry. (Relevant for Hantzsch synthesis applications).

Sources

The Chloroacetamide Scaffold: A Comparative Guide to N-Substituted Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

N-substituted chloroacetamides represent a versatile and highly significant class of organic compounds that have garnered considerable attention across various scientific disciplines. Their inherent reactivity, stemming from the electrophilic α-carbon, coupled with the vast possibilities for substitution on the amide nitrogen, allows for the generation of extensive compound libraries with a wide spectrum of biological activities. This guide provides a comparative analysis of N-substituted chloroacetamides, delving into their differential performance as herbicides, antimicrobials, and anticancer agents. The information presented herein is synthesized from peer-reviewed studies to offer researchers, scientists, and drug development professionals a comprehensive technical resource.

Herbicidal Activity: A Cornerstone Application

The commercial success of chloroacetamide herbicides like alachlor and metolachlor has cemented their importance in agriculture.[1] These compounds are primarily used for pre-emergent control of annual grasses and some broadleaf weeds.[2][3] Their mechanism of action is largely attributed to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[3]

Structure-Activity Relationship and Comparative Efficacy

The herbicidal potency of N-substituted chloroacetamides is intricately linked to the nature of the substituent on the amide nitrogen. Early studies established that N,N-disubstituted α-chloroacetamides, particularly those with dialkenyl or dialkyl groups, exhibit outstanding pre-emergence herbicidal activity.[2] For instance, N,N-diallyl-α-chloroacetamide has been shown to be as effective as 2,4-D in controlling weedy seeds at low application rates.[2]

A key determinant of herbicidal efficacy is the molecule's alkylating reactivity. Research indicates that a reduced level of N-alkylating reactivity correlates with improved herbicidal activity.[1] However, phytotoxicity is not solely dependent on chemical reactivity; factors such as lipophilicity, uptake, and metabolism within the plant are also crucial.[1]

More recent research has explored novel substitutions to enhance efficacy and spectrum. For example, N-(1-arylethenyl)-2-chloroacetamides have demonstrated activity against paddy field weeds.[4] Notably, 2-chloro-N-methyl-N-(2-methyl-1-phenylpropen-1-yl)acetamide was found to be active against barnyardgrass, challenging the long-held belief that a 2,6-dialkyl substituted phenyl moiety is essential for activity.[4]

Table 1: Comparison of Herbicidal Activity of Select N-Substituted Chloroacetamides

CompoundTarget WeedsApplicationKey FindingsReference
N,N-diallyl-α-chloroacetamideAnnual grassesPre-emergenceHigh potency, comparable to 2,4-D[2]
Alachlor, MetolachlorAnnual grasses, some broadleaf weedsPre-emergenceCommercially successful herbicides[1]
2-chloro-N-methyl-N-(2-methyl-1-phenylpropen-1-yl)acetamideBarnyardgrassNot specifiedActive without the traditional 2,6-dialkyl phenyl group[4]
Experimental Protocol: Evaluation of Pre-emergence Herbicidal Activity

The following is a generalized protocol for assessing the pre-emergence herbicidal activity of N-substituted chloroacetamides, based on common methodologies described in the literature.[2]

Objective: To determine the concentration-dependent inhibitory effect of test compounds on the germination and early growth of target weed species.

Materials:

  • N-substituted chloroacetamide test compounds

  • Seeds of target weed species (e.g., rye grass, barnyardgrass)

  • Solvent for dissolving compounds (e.g., acetone)

  • Surfactant (e.g., Tween 20)

  • Pots or flats with sterile soil

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent. Serial dilutions are then made to achieve the desired application rates. A small percentage of surfactant is typically added to the final spray solution to ensure uniform coverage.

  • Planting: Fill pots or flats with sterile soil. Sow a predetermined number of seeds of the target weed species at a uniform depth.

  • Application: Apply the test solutions evenly to the soil surface using a laboratory sprayer. A control group should be treated with the solvent and surfactant solution only.

  • Incubation: Place the treated pots in a growth chamber under controlled conditions optimal for the germination and growth of the target weed species.

  • Evaluation: After a specified period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by counting the number of emerged seedlings and visually rating the extent of injury (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Calculate the percentage of inhibition for each treatment compared to the control. Dose-response curves can be generated to determine the concentration required for 50% inhibition (IC50) or the lethal dose for 50% of the population (LD50).

Workflow for Pre-emergence Herbicidal Activity Screening

G A Compound Synthesis & Preparation C Pre-emergence Application of Compounds A->C B Seed Planting in Pots B->C D Incubation in Growth Chamber C->D E Data Collection (Emergence, Injury Rating) D->E F Data Analysis (IC50/LD50 Calculation) E->F

Caption: Workflow for evaluating pre-emergence herbicidal activity.

Antimicrobial Activity: A Broad Spectrum of Action

N-substituted chloroacetamides have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[5][6][7][8] The lipophilicity and electronic properties of the N-substituents play a crucial role in their antimicrobial efficacy.

Antibacterial Activity: Targeting Gram-Positive and Gram-Negative Bacteria

Studies have shown that N-(substituted phenyl)-2-chloroacetamides are effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[6][9] Their effectiveness against Gram-negative bacteria such as Escherichia coli is generally lower.[6][9] The biological activity of these compounds varies with the position of substituents on the phenyl ring.[6][9] For instance, halogenated p-substituted phenyl rings, as seen in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, are among the most active due to their high lipophilicity, which facilitates passage through the bacterial cell membrane.[6][9]

Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting essential bacterial proteins like DNA gyrase and Topoisomerase II, which are involved in DNA replication and transcription.[5][10]

Antifungal Activity: Combating Pathogenic Yeasts and Molds

Several N-substituted chloroacetamides have exhibited promising antifungal properties.[11][12] For example, 2-chloro-N-phenylacetamide has shown fungicidal effects against fluconazole-resistant Candida albicans and Candida parapsilosis.[7][12] This compound was also found to inhibit biofilm formation and disrupt pre-formed biofilms, which are critical virulence factors for many pathogenic fungi.[7][12] The proposed mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR) and potential binding to ergosterol in the fungal plasma membrane.[7][13]

Furthermore, N-4-bromophenyl-2-chloroacetamide (4-BFCA) has demonstrated potent activity against multi-resistant Fusarium strains, with a concentration-dependent fungicidal action.[11] The presence of a halogen at the para position of the phenyl ring appears to enhance antifungal activity.[11]

Table 2: Comparison of Antimicrobial Activity of Select N-Substituted Chloroacetamides

CompoundTarget Organism(s)Activity (MIC/MFC)Key FindingsReference
N-(4-chlorophenyl)-2-chloroacetamideS. aureus, MRSANot specifiedHigh activity due to lipophilicity[6][9]
2-chloro-N-phenylacetamideFluconazole-resistant C. albicans, C. parapsilosisMIC: 128-256 µg/mL; MFC: 512-1024 µg/mLInhibits planktonic cells and biofilms[12]
N-4-bromophenyl-2-chloroacetamide (4-BFCA)Fusarium spp.MIC: 12.5–50 μg/mLFungicidal action against resistant strains[11]
2-chloro-N-phenylacetamideAspergillus flavusMIC: 16-256 µg/mL; MFC: 32-512 µg/mLBinds to ergosterol and may inhibit DNA synthesis[13][14][15]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of antimicrobial compounds.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

  • N-substituted chloroacetamide test compounds

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow the microbial culture overnight. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the prepared inoculum to each well containing the diluted compound. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) (Optional): To determine the MFC or MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate is the MFC/MBC.

Proposed Mechanism of Antibacterial Action

G cluster_0 Bacterial Cell A N-Substituted Chloroacetamide B DNA Gyrase / Topoisomerase II A->B Inhibition C DNA Replication & Transcription B->C Essential for D Bacterial Death C->D Disruption leads to

Caption: Inhibition of DNA gyrase/topoisomerase II by N-substituted chloroacetamides.

Anticancer Activity: A Promising Frontier

The electrophilic nature of the chloroacetamide "warhead" makes it an attractive moiety for designing covalent inhibitors of key proteins involved in cancer progression.[16][17]

Targeting Cancer Cell Proliferation and Survival

N-substituted chloroacetamides have demonstrated antiproliferative activity against a variety of cancer cell lines.[16][18] The mechanism of action is often attributed to the alkylation of nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or proteins crucial for cancer cell survival.[16] Some derivatives have been shown to inhibit signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.[16]

Structure-activity relationship studies have shown that multi-substituted N-phenyl-2,2-dichloroacetamides can have potent anticancer activity.[18] For instance, N-(3,5-diiodophenyl)-2,2-dichloroacetamide exhibited a low micromolar IC50 value against a non-small cell lung cancer cell line and was shown to induce apoptosis.[18]

Inhibition of Cancer Stem Cells

A particularly exciting area of research is the potential of substituted chloroacetamides to target cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[17] Screening of small molecules with a chloroacetamide warhead has identified compounds that inhibit the self-renewal of cancer cells with stem-like characteristics in vitro, with little to no toxicity against normal cells.[17]

Table 3: Comparison of Anticancer Activity of Select N-Substituted Chloroacetamides

CompoundCancer Cell Line(s)Activity (IC50)Key FindingsReference
N-(3,5-diiodophenyl)-2,2-dichloroacetamideA549 (non-small cell lung cancer)2.84 µMInduces apoptosis[18]
Thiazole-bearing 2-chloroacetamidesJurkat (T-cell leukemia), MDA-MB-231 (triple-negative breast cancer)Not specifiedSignificant cytotoxic activity[19]
Various substituted chloroacetamidesBreast, prostate, and oral cancer cell linesNot specifiedInhibition of cancer stem cell self-renewal[17]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Objective: To determine the effect of test compounds on the viability of cancer cells.

Materials:

  • N-substituted chloroacetamide test compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted chloroacetamide test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot dose-response curves to determine the IC50 value.

Anticancer Mechanism of Action: Covalent Inhibition

G A N-Substituted Chloroacetamide (Electrophilic 'Warhead') B Target Protein in Cancer Cell (e.g., Kinase with Cysteine residue) A->B Alkylation C Covalent Adduct Formation B->C D Inhibition of Protein Function C->D E Cell Cycle Arrest / Apoptosis D->E

Caption: Covalent modification of target proteins by N-substituted chloroacetamides.

Conclusion

N-substituted chloroacetamides are a remarkably versatile class of compounds with a broad range of biological activities. The ability to readily modify the N-substituent allows for the fine-tuning of their physicochemical properties, leading to optimized performance in various applications. As herbicides, they have a long history of success, and ongoing research continues to yield novel derivatives with improved efficacy. In the realm of medicinal chemistry, their potential as antimicrobial and anticancer agents is increasingly being recognized. The covalent mechanism of action of many of these compounds makes them particularly attractive for targeting drug-resistant pathogens and cancers. Future research will undoubtedly continue to unlock the full potential of the N-substituted chloroacetamide scaffold in addressing critical challenges in agriculture and human health.

References

  • Jurecska, L., et al. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. [Link]

  • Hamm, P. C., & Speziale, A. J. (1956). Herbicidal Activity and Structure, Relation of Herbicidal Activity to Amide Moiety of N-Substituted α-Chloroacetamides. Journal of Agricultural and Food Chemistry, 4(6), 518-522. [Link]

  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • Hamm, P. C., & Speziale, A. J. (1956). Herbicidal Activity and Structure, Relation of Herbicidal Activity to Amide Moiety of N-Substituted α-Chloroacetamides. Journal of Agricultural and Food Chemistry, 4(6), 518-522. [Link]

  • Li, Y., et al. (2012). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. Yao Xue Xue Bao, 47(3), 358-364. [Link]

  • Okamoto, H., et al. (1993). Synthesis and Herbicidal Activity of N(1-Arylethenyl)-2-chloroacetamides. Journal of Pesticide Science, 18(3), 223-229. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate. [Link]

  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • de Oliveira, J. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted chloroacetamides. [Link]

  • Lavorato, S. N., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]

  • Padhariya, K. N., et al. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug Development Research, 81(3), 356-365. [Link]

  • Lavorato, S. N., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO. [Link]

  • Bhandari, S., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2359-2367. [Link]

  • Havryshchuk, L., et al. (2024). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1 (47)), 60-78. [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 54. [Link]

  • Lavorato, S. N., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Revista do Instituto de Medicina Tropical de São Paulo, 64, e20. [Link]

  • Lavorato, S. N., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.